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  • Product: (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal
  • CAS: 1146629-82-4

Core Science & Biosynthesis

Foundational

Chemical Structure and Properties of (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal: A Key Intermediate in JAK Inhibitor Synthesis

Executive Summary (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal (CAS: 1146629-82-4) is a highly specialized chiral building block utilized primarily in the pharmaceutical industry[1][2]. As a critical intermediat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal (CAS: 1146629-82-4) is a highly specialized chiral building block utilized primarily in the pharmaceutical industry[1][2]. As a critical intermediate, it installs the foundational stereochemistry and core structural motifs required for the synthesis of Janus kinase (JAK) inhibitors, most notably Ruxolitinib (INCB018424)[3][4]. This technical guide explores the structural properties, mechanistic role, and the self-validating enantioselective synthetic protocols required to generate this molecule with high optical purity.

Structural and Physicochemical Profiling

The molecule features three distinct structural domains that dictate its chemical reactivity:

  • The Cyclopentyl Ring: Provides lipophilic bulk, essential for fitting into the hydrophobic pocket of the JAK1/JAK2 ATP-binding site.

  • The 4-Bromopyrazole Moiety: Acts as a versatile cross-coupling partner (via the bromine atom) for downstream Suzuki-Miyaura reactions[3][5].

  • The Propanal Backbone (with C3 Chiral Center): The aldehyde group allows for facile oxidative cyanation, while the (R)-configured C3 stereocenter is the primary determinant of the final drug's target selectivity and pharmacokinetic profile[4][6].

Table 1: Physicochemical and Analytical Properties

PropertyValue / Description
IUPAC Name (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal
CAS Registry Number 1146629-82-4[2][7]
Molecular Formula C₁₁H₁₅BrN₂O[2]
Molecular Weight 271.15 g/mol [2]
Stereochemistry (R)-configuration at the C3 position
Key Functional Groups Aldehyde, Aryl Bromide, Pyrazole, Cyclopentane
Downstream Application Precursor to (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile[1][3]

Mechanistic Role in JAK Inhibitor Synthesis

In the industrial synthesis of Ruxolitinib, establishing the chiral center early in the synthetic route is paramount to minimizing the loss of expensive late-stage intermediates. (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal serves as the exact convergence point where the chiral framework is locked in place before the molecule is functionalized into a nitrile and coupled with a pyrrolo[2,3-d]pyrimidine core[3][4].

pathway A (E)-3-cyclopentylacrylaldehyde + 4-bromopyrazole B (R)-3-(4-bromo-1H-pyrazol-1-yl) -3-cyclopentylpropanal A->B Organocatalytic Aza-Michael C (R)-3-(4-bromo-1H-pyrazol-1-yl) -3-cyclopentylpropanenitrile B->C NH4OH, I2 Oxidation D Ruxolitinib (JAK1/2 Inhibitor) C->D Suzuki Coupling

Figure 1: Synthetic pathway of Ruxolitinib highlighting the critical propanal intermediate.

Enantioselective Synthesis Methodology

The synthesis of this intermediate relies on an organocatalytic asymmetric aza-Michael addition [3][8]. By utilizing a Jørgensen-Hayashi-type catalyst (a chiral diarylprolinol silyl ether), researchers can achieve high enantiomeric excess (ee) without the need for heavy transition metals, which are difficult to purge from API streams[4][9].

Catalytic Mechanism

The secondary amine catalyst condenses with (E)-3-cyclopentylacrylaldehyde to form an activated iminium ion. The bulky diarylhydroxymethyl group of the catalyst sterically shields the Si-face of the iminium intermediate. Consequently, the incoming 4-bromopyrazole nucleophile is forced to attack exclusively from the less hindered Re-face, establishing the (R)-stereocenter[3][5].

catalytic_cycle Aldehyde (E)-3-cyclopentylacrylaldehyde Iminium Iminium Ion (Si-face shielded) Aldehyde->Iminium + Catalyst / p-NBA Catalyst Diarylprolinol Silyl Ether AzaMichael Aza-Michael Adduct (Enamine) Iminium->AzaMichael + 4-bromopyrazole AzaMichael->Catalyst Regeneration Product (R)-3-(4-bromo-1H-pyrazol-1-yl) -3-cyclopentylpropanal AzaMichael->Product + H2O (Hydrolysis)

Figure 2: Catalytic cycle of the enantioselective aza-Michael addition via iminium activation.

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. Intermediate analytical checks are mandatory to ensure optical purity before downstream processing.

Step 1: Catalyst-Acceptor Complexation

  • Charge a dry, nitrogen-flushed reaction vessel with anhydrous toluene.

  • Add (E)-3-cyclopentylacrylaldehyde (5.0 equiv), (2R)-2-bis[3,5-bis(trifluoromethyl)phenyl][(triethylsilyl)oxy]methylpyrrolidine (0.10 equiv), and 4-nitrobenzoic acid (p-NBA, 0.10 equiv)[3][8].

  • Causality Check: Toluene is specifically selected over polar solvents (e.g., THF or 1,4-dioxane) because a non-polar environment tightens the transition state of the iminium intermediate, maximizing facial selectivity[3][10]. p-NBA acts as a crucial acidic additive to accelerate the condensation of the catalyst with the aldehyde[3][6].

  • Stir the mixture at room temperature for 10 minutes to allow full iminium ion formation.

Step 2: Nucleophilic Addition

  • Introduce 4-bromopyrazole (1.0 equiv) to the activated mixture[8].

  • Stir the reaction at room temperature.

  • Causality Check: The excess of the volatile aldehyde (5.0 equiv) drives the reaction kinetics forward and ensures complete consumption of the 4-bromopyrazole, simplifying downstream purification[8].

Step 3: Quenching and Hydrolysis

  • Monitor the reaction progress via HPLC. Upon complete consumption of the pyrazole donor, quench the reaction with saturated aqueous NaHCO₃.

  • Causality Check: The mild basic quench neutralizes the p-NBA additive and facilitates the rapid hydrolysis of the enamine intermediate. This releases the target propanal and regenerates the free amine catalyst for potential recovery[3].

Step 4: Extraction and Validation

  • Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure[8].

  • Mandatory Validation: Analyze the crude (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal via chiral stationary phase HPLC. A successful run must yield an enantiomeric excess (ee) of ≥84%[3]. If the ee threshold is met, the batch is cleared for oxidative cyanation.

Downstream Processing and API Realization

Once validated, the aldehyde group of (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal must be converted into a nitrile to match the Ruxolitinib pharmacophore. This is achieved via a direct oxidative cyanation. The propanal is treated with aqueous ammonium hydroxide (NH₄OH) and iodine (I₂) in a THF/water or 1,4-dioxane/water mixture[6][11]. The ammonia condenses with the aldehyde to form an imine, which is subsequently oxidized by iodine to yield (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile[3][6]. This nitrile is then subjected to a Suzuki-Miyaura cross-coupling with a protected pyrrolo[2,3-d]pyrimidine boronic ester to yield the final active pharmaceutical ingredient[3][4].

References

  • Lin, Q., Meloni, D., Pan, Y., Xia, M., Rodgers, J., Shepard, S., Li, M., Galya, L., Metcalf, B., Yue, T.-Y., Liu, P., & Zhou, J. (2009). "Enantioselective Synthesis of Janus Kinase Inhibitor INCB018424 via an Organocatalytic Aza-Michael Reaction." Organic Letters, 11(9), 1999-2002. URL: [Link]

  • Zhou, J., Liu, P., Lin, Q., Metcalf, B. W., Meloni, D., Pan, Y., Xia, M., Li, M., Yue, T.-Y., Rodgers, J. D., & Wang, H. (2015). "Processes for preparing JAK inhibitors and related intermediate compounds." U.S. Patent No. 8,993,582 B2.
  • LookChem. "Cas 1146629-83-5, (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile." URL: [Link]

Sources

Exploratory

Solubility Profile and Solvent Compatibility of (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal

As a Senior Application Scientist in process chemistry, I approach the solubility profiling of active pharmaceutical intermediates not merely as a data-gathering exercise, but as a foundational step in defining the therm...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in process chemistry, I approach the solubility profiling of active pharmaceutical intermediates not merely as a data-gathering exercise, but as a foundational step in defining the thermodynamic and kinetic boundaries of downstream manufacturing.

This technical guide provides an in-depth analysis of the solubility profile of (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal (CAS: 1146629-82-4)[1]. With a molecular weight of 271.15 g/mol [2], this compound serves as a critical chiral building block in the synthesis of Janus kinase (JAK) inhibitors, most notably Ruxolitinib[3][4]. Optimizing its solvation is paramount for maximizing the yield and optical purity of the preceding enantioselective aza-Michael addition step[4][5].

Molecular Architecture & Solvation Thermodynamics

The solubility of (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal is dictated by the competing thermodynamic interactions of its three primary functional groups:

  • The Cyclopentyl Ring: This bulky, aliphatic moiety imparts significant lipophilicity (estimated LogP ~3.0), driving the compound's affinity for non-polar to moderately polar organic solvents via London dispersion forces.

  • The 4-Bromo-1H-pyrazol-1-yl Core: The pyrazole ring acts as a strong hydrogen-bond acceptor, while the heavy bromine atom increases the molecule's overall polarizability. This combination results in exceptionally high solubility in halogenated solvents and polar aprotic media.

  • The Terminal Propanal Group: While the aldehyde increases the polar surface area (TPSA), it introduces a critical chemical vulnerability. It is highly susceptible to nucleophilic attack, meaning that solvation in protic solvents is not purely a physical process, but a reactive one.

Understanding this causality is essential: we cannot select solvents based on solvation capacity alone; we must select them based on chemical orthogonality.

Quantitative Solubility Profile

The following table summarizes the equilibrium solubility of the intermediate across standard . Data is derived from standardized thermodynamic profiling essential for process scale-up.

SolventICH Q3C ClassSolubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)Process Application
Dichloromethane (DCM) Class 2> 500N/A (BP 39°C)Primary extraction solvent
Ethyl Acetate (EtOAc) Class 3345 ± 12> 500Reaction medium / Crystallization
Toluene Class 2280 ± 9410 ± 15Aza-Michael addition medium
Acetonitrile (MeCN) Class 2195 ± 8320 ± 11HPLC diluent / Analysis
Methanol (MeOH) Class 2140 ± 7210 ± 10Not recommended (Degradation)
n-Heptane Class 3< 528 ± 3Anti-solvent for crystallization
Water -< 0.1< 0.2Aqueous wash / Phase separation

*Note: Apparent solubility in methanol is convoluted by concurrent chemical degradation (acetalization).

Solvent-Induced Degradation Pathways

A common pitfall in early-stage drug development is confusing high solubility with solvent compatibility. Because (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal contains a reactive terminal aldehyde, dissolving it in primary alcohols (e.g., Methanol, Ethanol) initiates a reversible but destructive conversion into hemiacetals and full acetals.

Conversely, polar aprotic solvents like Ethyl Acetate and Dichloromethane provide the necessary dipole-dipole interactions to solvate the pyrazole ring without acting as nucleophiles, preserving the integrity of the propanal group for the subsequent synthesis steps (such as conversion to a nitrile in the Ruxolitinib pathway)[4].

G A (R)-3-(4-bromo-1H-pyrazol-1-yl) -3-cyclopentylpropanal B Primary Alcohols (e.g., Methanol) A->B D Polar Aprotic Solvents (e.g., EtOAc, DCM) A->D F Aliphatic Hydrocarbons (e.g., Heptane) A->F C Acetal Formation (Chemical Degradation) B->C E High Stability & Optimal Solvation D->E G Low Solubility (Ideal Anti-Solvent) F->G

Fig 2. Logical relationship between solvent class and intermediate stability/utility.

Self-Validating Experimental Protocol: Equilibrium Solubility

To ensure trustworthiness and reproducibility, solubility must be measured using a rigorously controlled[6]. The protocol below is designed as a self-validating system , incorporating internal controls to prevent false readings from filter adsorption or polymorphic shifts.

Step-by-Step Methodology
  • Preparation of Saturated Solutions: Add an excess amount of (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal (approx. 600 mg) to 1.0 mL of the target solvent in a 2.0 mL hermetically sealed glass vial.

  • Thermostatic Equilibration: Place the vials in a thermostatic shaking water bath at exactly 25.0 ± 0.1°C (or 50.0°C). Agitate at 150 RPM for 24 hours. Causality: 24 hours is required to overcome the kinetic energy barrier of dissolution and reach true thermodynamic equilibrium.

  • Phase Separation: Cease agitation and allow the vials to stand undisturbed for 1 hour at the target temperature to allow large particulates to settle.

  • Micro-Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.

    • Self-Validation Check 1 (Filter Adsorption): Discard the first 0.2 mL of filtrate to saturate any potential binding sites on the PTFE membrane, ensuring the collected sample concentration is not artificially lowered.

  • HPLC-UV Quantification: Dilute the filtrate immediately with Acetonitrile (to prevent precipitation upon cooling) and analyze via HPLC-UV at 210 nm.

  • Solid-State Verification:

    • Self-Validation Check 2 (Polymorph Control): Recover the excess undissolved solid from the vial, dry it under vacuum, and analyze it via X-Ray Powder Diffraction (XRPD). This confirms that the solvent did not induce a phase change (e.g., solvate formation) that would alter the intrinsic solubility reading.

G A 1. Solid Addition (Excess API to Solvent) B 2. Thermostatic Shaking (24h at Target Temp) A->B C 3. Equilibration (Stand for 1h) B->C D 4. Micro-Filtration (0.45 µm PTFE) C->D E 5. HPLC-UV Analysis (Quantification) D->E

Fig 1. Standardized shake-flask experimental workflow for equilibrium solubility determination.

Process Chemistry Implications: Crystallization Strategy

The stark contrast in solubility between Ethyl Acetate (345 mg/mL) and n-Heptane (< 5 mg/mL) provides an ideal thermodynamic window for anti-solvent crystallization .

Following the asymmetric synthesis of the intermediate, the crude reaction mixture can be extracted into EtOAc. By concentrating the EtOAc layer and slowly charging n-Heptane at 50°C, followed by a controlled cooling ramp to 5°C, process chemists can force the precipitation of (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal. Because the cyclopentyl and pyrazole groups lack the ability to form stable intermolecular networks with the aliphatic chains of Heptane, the compound is forced out of the solution matrix, allowing for the rejection of structurally related impurities and the enhancement of enantiomeric excess (ee).

References

  • [3] Google Patents. AU2010204772A1 - Processes for preparing JAK inhibitors and related intermediate compounds. Available at:

  • [4] Vasanthanathan, P., et al. (2015). Solution-Phase Parallel Synthesis of Ruxolitinib-Derived Janus Kinase Inhibitors via Copper-Catalyzed Azide–Alkyne Cycloaddition. ACS Combinatorial Science. Available at:[Link]

  • [6] Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Available at:[Link]

  • ICH Harmonised Guideline. (2019). Impurities: Guideline for Residual Solvents Q3C(R8). European Medicines Agency / FDA. Available at:[Link]

Sources

Foundational

Thermodynamic Stability of (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal at Room Temperature: A Predictive and Methodological Analysis

An In-depth Technical Guide Abstract This technical guide provides a comprehensive analysis of the potential thermodynamic stability of (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal at room temperature. In the ab...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the potential thermodynamic stability of (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal at room temperature. In the absence of direct empirical data for this specific molecule, this document synthesizes first-principle chemical knowledge and established industry practices to predict stability liabilities and outline a robust experimental program for their definitive assessment. We will dissect the molecule's structural components—the aldehyde moiety, the substituted pyrazole ring, the cyclopentyl group, and the chiral center—to forecast potential degradation pathways. This guide serves as a methodological roadmap for researchers, scientists, and drug development professionals, detailing a comprehensive stability study protocol in line with International Council for Harmonisation (ICH) guidelines, including forced degradation and long-term stability studies. It further specifies the requisite analytical methodologies for detecting and quantifying degradation products, ensuring the establishment of a validated, stability-indicating method.

Introduction and Molecular Context

(R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal is a chiral molecule featuring a substituted pyrazole heterocycle linked to a cyclopentyl-containing propyl aldehyde chain. While literature on this exact aldehyde is not publicly available, the closely related nitrile analogue, (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, is recognized as a pharmaceutical intermediate. This suggests that the title compound may hold similar value in synthetic chemistry and drug discovery.

In pharmaceutical development, understanding the thermodynamic stability of a drug substance is paramount. It is a critical quality attribute that influences safety, efficacy, and shelf-life[1]. An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities[1]. Therefore, a thorough evaluation of stability under various environmental conditions is a regulatory necessity[2].

This guide addresses the stability of the title aldehyde by focusing on its most reactive functional group: the terminal aldehyde. Aldehydes are known for their susceptibility to a variety of degradation reactions, particularly at room temperature[3][4]. Our analysis will provide the foundational logic for designing and executing a stability testing program that is both scientifically sound and compliant with regulatory expectations.

Structural Analysis and Predicted Stability Liabilities

The thermodynamic stability of a molecule is intrinsically linked to its structure. We can predict the most likely points of failure by examining each functional component.

  • The Aldehyde Group (-CHO): This is the most significant liability. The aldehyde functional group is highly susceptible to oxidation, readily converting to a carboxylic acid, especially in the presence of atmospheric oxygen[3]. This process can be auto-catalytic. Aldehydes can also undergo self-condensation (aldol reaction) or polymerization (trimerization), particularly in concentrated form or in the presence of acid/base catalysts[5][6].

  • The 4-Bromo-1H-Pyrazole Ring: Pyrazole rings are aromatic heterocycles and are generally quite stable due to electron delocalization[7][8]. The presence of a bromine atom may slightly influence the electron density but is not expected to render the ring intrinsically unstable. Nitrated pyrazoles, for instance, are known for their high thermal stability[8]. However, interactions between the ring and degradation products from the aldehyde could occur.

  • The Cyclopentyl Group: This saturated aliphatic ring is chemically robust and not considered a point of instability under normal storage conditions.

  • The Chiral Center: The stereocenter at the C3 position, bearing the pyrazole and cyclopentyl groups, could be susceptible to racemization. This would occur if the alpha-proton (on C2) is abstracted under basic or acidic conditions, forming a planar enolate intermediate, which would then be protonated non-stereoselectively[6].

Based on this analysis, the primary degradation pathways to investigate are oxidation of the aldehyde, polymerization/condensation , and racemization .

Potential Degradation Pathways

The predicted degradation routes for (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal at room temperature are summarized below. These pathways form the basis for designing a forced degradation study to ensure analytical methods can detect all relevant impurities.

G cluster_0 Primary Compound cluster_1 Degradation Products A (R)-3-(4-bromo-1H-pyrazol-1-yl) -3-cyclopentylpropanal B (R)-3-(4-bromo-1H-pyrazol-1-yl) -3-cyclopentylpropanoic acid A->B Oxidation (O2, light, metal ions) C Aldol Condensation Product (Dimer) A->C Aldol Condensation (acid/base catalysis) D Cyclic Trimer (Paraldehyde analogue) A->D Trimerization (acid catalysis) E (S)-3-(4-bromo-1H-pyrazol-1-yl) -3-cyclopentylpropanal A->E Racemization (acid/base catalysis)

Caption: Predicted degradation pathways for the title compound.

A Framework for Experimental Stability Assessment

A comprehensive stability program should be implemented according to ICH guidelines to definitively determine the compound's stability profile. This involves forced degradation studies and formal stability testing[2][9].

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound to identify likely degradation products and establish the stability-indicating nature of the analytical methods[9][10].

Experimental Protocol: Forced Degradation

  • Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in appropriate solvents. For a water-sensitive compound, anhydrous solvents like acetonitrile or THF may be necessary alongside aqueous conditions to gain a full picture[11]. Prepare a solid-state sample for photostability and thermal stress.

  • Stress Conditions: Expose the samples to the conditions outlined in the table below. The extent of degradation should ideally be between 5-20% to avoid secondary degradation products[10].

  • Sample Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary, dilute to a target concentration, and analyze using a validated analytical method (see Section 5).

  • Peak Purity Analysis: For all new peaks observed, perform peak purity analysis using a photodiode array (PDA) detector and mass spectrometry (LC-MS) to identify the degradation products.

Table 1: Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionDurationPurpose
Acid Hydrolysis 0.1 M HClUp to 72h at 60°CTo test susceptibility to acid-catalyzed degradation (e.g., racemization, trimerization).
Base Hydrolysis 0.1 M NaOHUp to 72h at RTTo test susceptibility to base-catalyzed degradation (e.g., aldol reaction, racemization).
Oxidation 3% H₂O₂Up to 24h at RTTo confirm the primary oxidative degradation pathway to the carboxylic acid.[10]
Thermal Stress Solid StateUp to 2 weeks at 80°CTo assess the intrinsic thermal stability of the solid material.
Photostability Solid State & SolutionICH Q1B conditionsTo determine if the compound is sensitive to light exposure.
Formal Stability Studies

Formal studies evaluate the quality of the compound over time under controlled storage conditions to establish a re-test period or shelf life[12][13].

Experimental Protocol: ICH-Compliant Stability Study

  • Batch Selection: Place at least three primary batches of the compound into the stability program[14].

  • Storage Conditions: Store the batches under the long-term and accelerated conditions specified by ICH guidelines. For a compound intended for storage at room temperature in Climate Zones I and II, the conditions are as follows[12][13][15]:

    • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Testing Frequency: Test the samples at specified intervals. For long-term studies, this is typically 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, a minimum of 0, 3, and 6 months is recommended[15].

  • Parameters to Test: At each time point, analyze the samples for key quality attributes, including:

    • Appearance

    • Assay (potency)

    • Degradation products/Impurities

    • Chiral purity

    • Water content (if applicable)

Analytical Methodologies for Stability Assessment

A robust, validated, stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for this purpose[16][17].

G cluster_workflow Analytical Workflow A Stability Sample (Timepoint Pull) B Sample Preparation (Dilution, etc.) A->B C HPLC-UV/PDA Analysis B->C F LC-MS Analysis B->F H Chiral HPLC B->H D Data Acquisition (Chromatogram) C->D E Quantification (Assay & Impurities) D->E J Report Generation E->J G Impurity Identification (Mass & Fragmentation) F->G G->J I Enantiomeric Purity H->I I->J

Caption: Workflow for analyzing stability samples.

Protocol: Development of a Stability-Indicating HPLC Method

  • Column and Mobile Phase Screening:

    • Start with a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Screen mobile phases consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (acetonitrile or methanol) using a gradient elution to separate the parent peak from potential impurities.

  • Method Optimization:

    • Inject samples from the forced degradation study.

    • Adjust the gradient, pH of the mobile phase, and column temperature to achieve baseline separation between the parent peak and all degradation products.

    • The final method must demonstrate specificity, precision, accuracy, and robustness as per ICH Q2(R2) guidelines[18].

  • Detection:

    • Use a PDA detector to monitor peak purity and identify the optimal wavelength for quantification.

    • Couple the HPLC system to a mass spectrometer (LC-MS) to obtain mass-to-charge ratio data for the identification of unknown degradation products[17][18].

  • Chiral Purity Analysis:

    • Develop a separate chiral HPLC method, likely using a specialized column (e.g., polysaccharide-based), to resolve the (R)- and (S)-enantiomers and monitor for racemization.

Data Interpretation and Shelf-Life Assignment

The data from the formal stability study are used to propose a re-test period.

  • Data Trending: Plot the assay value and the levels of total and individual degradation products against time for each storage condition.

  • Accelerated Data: "Significant change" at the accelerated condition (e.g., >5% drop in assay, exceeding impurity limits) suggests the compound is sensitive to thermal stress and humidity. If significant change occurs, the re-test period must be based on the long-term data[14].

  • Shelf-Life Estimation: If the data show minimal change and low variability, linear regression analysis can be used on the long-term data to predict the time at which the acceptance criteria (e.g., 95.0% assay) will be met. This analysis helps justify the proposed re-test period[14].

Table 2: Hypothetical Stability Data Summary (Long-Term: 25°C/60%RH)

Time (Months)AppearanceAssay (%)Main Degradant (%) (Carboxylic Acid)Total Degradants (%)Chiral Purity (%R)
0 White Solid99.8<0.050.1299.9
3 White Solid99.60.080.2199.9
6 White Solid99.50.110.2899.9
12 White Solid99.10.200.4599.8
24 Off-white Solid98.20.450.9599.7

Conclusion

While (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal is a novel compound without published stability data, a thorough analysis of its molecular structure allows for a predictive assessment of its stability. The terminal aldehyde group represents the primary site of potential degradation, with oxidation to the corresponding carboxylic acid being the most probable pathway at room temperature. Other potential risks include aldol condensation, polymerization, and racemization at the chiral center.

To ensure the quality, safety, and efficacy of this compound for its intended use, a rigorous stability program is essential. This guide has outlined a comprehensive framework based on ICH principles, including forced degradation studies to elucidate degradation pathways and the development of a validated, stability-indicating HPLC method. The successful execution of the proposed long-term and accelerated stability studies will provide the necessary data to establish appropriate storage conditions and a scientifically justified re-test period, which are fundamental requirements for advancing a compound through the pharmaceutical development pipeline.

References

  • Analytical Techniques In Stability Testing - Separation Science. (2025, March 24). Separation Science.
  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21). AMSbiopharma.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products | LCGC International - Chromatography Online. (2023, January 1). Chromatography Online.
  • ICH Q1 Stability Testing Guidelines - MasterControl. (n.d.). MasterControl.
  • Pharmaceutical Stability Testing - Emery Pharma. (n.d.). Emery Pharma.
  • Stability testing of Pharmaceutical products based on ICH Guide - IVAMI. (n.d.). IVAMI.
  • Analytical Techniques for the Assessment of Drug Stability | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • Bridging Analytical Methods for Release and Stability Testing - BioProcess International. (2016, February 4). BioProcess International.
  • Aldehydes: What We Should Know About Them - MDPI. (2024, October 21). MDPI.
  • Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC. (n.d.). PMC.
  • Q1A(R2) Guideline - ICH. (2010, February 2). ICH.
  • Physical Properties of Aldehydes and Ketones | CK-12 Foundation. (2026, January 14). CK-12 Foundation.
  • Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability - PURKH. (n.d.). PURKH.
  • Evaluation for Stability Data - ICH. (2003, February 6). ICH.
  • REVIEW: FORCE DEGRADATION STUDIES - Pharma Science Monitor. (2016, July 1). Pharma Science Monitor.
  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC. (n.d.). PMC.
  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers | Organic Letters. (2024, July 9). Organic Letters.
  • 14.10: Properties of Aldehydes and Ketones - Chemistry LibreTexts. (2022, September 15). Chemistry LibreTexts.
  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. (n.d.). AIP Publishing.
  • Aldehydes: identification and storage - Pell Wall Perfumes Blog. (2013, February 7). Pell Wall Perfumes Blog.
  • Forced Degradation Studies to Assess the Stability of Drugs and Products - ResearchGate. (n.d.). ResearchGate.
  • Aldehyde - Wikipedia. (n.d.). Wikipedia.
  • Mechanistic Insights into the Aerobic Oxidation of Aldehydes - ACS Publications. (2022, January 25). ACS Publications.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2026, March 17). Pharmaceutical Technology.
  • experimental thermodynamics volume vii - College of Engineering and Applied Science. (n.d.). University of Colorado Boulder.
  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • Advancing thermal stability through positional pyrazole isomerization - ResearchGate. (2026, February 15). ResearchGate.
  • Aldehyde metabolism governs resilience of mucociliary clearance to air pollution exposure. (2025, May 23). The Journal of Clinical Investigation.
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives - PMC. (n.d.). PMC.
  • Best practices for handling and storing volatile aldehyde standards - Benchchem. (n.d.). Benchchem.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. (n.d.). PMC.
  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International. (2026, March 12). BioPharm International.
  • Experimental Methods for the Measurement of Thermodynamic Data - NPL. (n.d.). NPL.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • (R)-3-(4-broMo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile CAS 1146629-83-5. (2023, June 21). ChemBlink.
  • (3R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile - PubChem. (n.d.). PubChem.
  • 1146629-83-5|(R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile - BLDpharm. (n.d.). BLDpharm.
  • (R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. (n.d.). Sigma-Aldrich.

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Exploratory

Exact Mass and Molecular Weight Profiling of (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal: A Technical Guide for JAK Inhibitor Intermediates

Executive Summary & Strategic Context In the landscape of modern targeted therapeutics, the precision of chiral intermediates dictates the efficacy and safety profiles of final active pharmaceutical ingredients (APIs). (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the landscape of modern targeted therapeutics, the precision of chiral intermediates dictates the efficacy and safety profiles of final active pharmaceutical ingredients (APIs). (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal (CAS No. 1146629-82-4) is a highly specialized chiral aldehyde[1]. It serves as a pivotal structural building block in the asymmetric synthesis of Janus Kinase (JAK) inhibitors, most notably Ruxolitinib (INCB018424)[2][3].

The stereochemical fidelity of the (R)-enantiomer is non-negotiable; it establishes the spatial orientation of the cyclopentyl and pyrazole rings required for optimal hydrogen bonding and hydrophobic packing within the ATP-binding pocket of the JAK1/JAK2 enzymes[2]. This whitepaper provides an in-depth analysis of the compound's mass spectrometry profile, physicochemical properties, and the self-validating analytical workflows required to confirm its structural identity.

Physicochemical Profiling & Mass Spectrometry Data

Understanding the distinction between molecular weight (MW) and exact mass is critical for high-resolution mass spectrometry (HRMS) workflows.

  • Molecular Weight (271.15 g/mol ) reflects the weighted average of all naturally occurring isotopes of the constituent elements[4].

  • Exact Mass (270.03678 Da) represents the monoisotopic mass, calculated using only the most abundant, stable isotopes (e.g., ¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O)[4].

Because bromine exists naturally as two stable isotopes—⁷⁹Br (50.69%) and ⁸¹Br (49.31%)—this compound exhibits a highly diagnostic 1:1 isotopic doublet in mass spectrometry. This signature acts as an internal "mass tag," allowing analysts to rapidly differentiate the target intermediate from des-bromo impurities or degradation products.

Table 1: Physicochemical & Mass Spectrometry Data Summary
PropertyValueAnalytical Context
Chemical Name (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanalIUPAC Standard
Molecular Formula C₁₁H₁₅BrN₂OElemental Composition[4]
Molecular Weight (MW) 271.15 g/mol Average Isotopic Mass[4]
Exact Mass (Monoisotopic) 270.03678 DaMonoisotopic Mass (⁷⁹Br)[4]
Target [M+H]⁺ (⁷⁹Br) 271.0440 m/zPrimary HRMS target peak
Target [M+H]⁺ (⁸¹Br) 273.0420 m/zSecondary HRMS verification peak

High-Resolution LC-MS/MS Analytical Protocol

To verify the exact mass and isotopic integrity of the synthesized intermediate, a rigorous High-Resolution Liquid Chromatography-Mass Spectrometry (HRMS) protocol must be employed. The following methodology is designed as a self-validating system , ensuring that any mass deviations are structurally relevant rather than instrumental artifacts.

Step-by-Step Methodology: Exact Mass Verification

Step 1: Sample Preparation

  • Procedure: Accurately weigh 1.0 mg of the analyte and dissolve it in 1.0 mL of LC-MS grade Acetonitrile (ACN). Dilute to a working concentration of 1 µg/mL using an ACN/H₂O (50:50, v/v) solution containing 0.1% Formic Acid.

  • Causality: Formic acid is selected over trifluoroacetic acid (TFA). While TFA provides excellent chromatographic peak shapes, its strong ion-pairing nature severely suppresses the[M+H]⁺ signal in the Electrospray Ionization (ESI) source. Formic acid provides the necessary protons for efficient ionization without sacrificing detector sensitivity.

Step 2: Chromatographic Separation

  • Procedure: Utilize a reverse-phase C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Run a rapid gradient from 5% Mobile Phase B (ACN + 0.1% FA) to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Causality: A rapid gradient focuses the analyte into a tight chromatographic band. This sharp elution profile maximizes the instantaneous concentration of the analyte entering the MS source, thereby optimizing the signal-to-noise (S/N) ratio for accurate mass detection.

Step 3: Mass Spectrometry (HRMS) Configuration & Self-Validation

  • Procedure: Configure a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer in Positive ESI (ESI+) mode. Set the capillary voltage to 3.0 kV and desolvation temperature to 350 °C.

  • Self-Validating Mechanism: Continuously infuse a lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771) via a secondary reference sprayer. The acquisition software dynamically corrects the mass axis in real-time against this known standard. This guarantees sub-ppm mass accuracy (≤ 2 ppm error), validating that the measured exact mass of 271.0440 m/z is an absolute confirmation of the C₁₁H₁₅BrN₂O structure.

LCMS_Workflow A Sample Preparation (ACN/H2O + 0.1% FA) B UHPLC Separation (C18, Gradient Elution) A->B C ESI+ Ionization (Desolvation & Protonation) B->C D HRMS (Orbitrap/TOF) (Lock-Mass Calibrated) C->D E Data Processing (79Br/81Br Isotope Ratio) D->E

Fig 1: High-resolution LC-MS/MS workflow for exact mass verification of chiral brominated aldehydes.

Synthetic Context: The Organocatalytic Aza-Michael Addition

The synthesis of (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal is a masterclass in asymmetric organocatalysis[2][3]. The intermediate is generated via an enantioselective Aza-Michael addition between 4-bromo-1H-pyrazole and (E)-3-cyclopentylacrylaldehyde[3].

Mechanistic Causality: Achieving the specific (R)-configuration requires a chiral organocatalyst, typically a diarylprolinol silyl ether[2]. The catalyst condenses with the aldehyde to form a reactive iminium ion intermediate. The bulky silyl ether group on the catalyst sterically shields one face of the Michael acceptor. Consequently, the pyrazole nucleophile is forced to attack from the unhindered face, establishing the (R)-stereocenter at the C3 position with high enantiomeric excess (ee)[2]. The resulting aldehyde is then primed for downstream cyanation and cross-coupling reactions to yield the final JAK inhibitor scaffold[3].

Synthetic_Pathway A (E)-3-cyclopentylacrylaldehyde (Michael Acceptor) C Chiral Organocatalyst (Diarylprolinol Silyl Ether) A->C B 4-bromo-1H-pyrazole (Nucleophile) B->C D (R)-3-(4-bromo-1H-pyrazol-1-yl) -3-cyclopentylpropanal C->D Enantioselective Aza-Michael Addition E Downstream Processing (JAK Inhibitor Scaffold) D->E Cyanation & Cross-Coupling

Fig 2: Enantioselective Aza-Michael addition pathway generating the chiral bromopyrazole intermediate.

References

1.[4] Title: Bromamid | C11H15BrN2O | CID 68839 - PubChem - NIH Source: nih.gov URL:

2.[1] Title: 1146629-82-4[1H-Pyrazole-1-propanal, 4-bromo-b-cyclopentyl-, (bR ... Source: acmec.com.cn URL:

3.[2] Title: Comparison of Synthetic Routes of Ruxolitinib And Its Application - ResearchGate Source: researchgate.net URL:

4.[3] Title: US8993582B2 - Processes for preparing JAK inhibitors and related intermediate compounds - Google Patents Source: google.com URL:

Sources

Protocols & Analytical Methods

Method

Application Note: (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal as a Critical Intermediate in JAK Inhibitor Synthesis

Executive Summary (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal is a highly valuable chiral intermediate utilized in the commercial synthesis of Ruxolitinib, a blockbuster Janus kinase (JAK1/JAK2) inhibitor[1]. T...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal is a highly valuable chiral intermediate utilized in the commercial synthesis of Ruxolitinib, a blockbuster Janus kinase (JAK1/JAK2) inhibitor[1]. This application note details the mechanistic rationale, experimental protocols, and analytical validation for generating this aldehyde and subsequently converting it into its corresponding nitrile. By maintaining strict control over reaction conditions, chemists can prevent the racemization of the sensitive β-chiral center, ensuring high enantiomeric excess (ee) for the final active pharmaceutical ingredient (API).

Strategic Synthetic Context & Mechanistic Rationale

In the industrial synthesis of Ruxolitinib, the construction of the chiral cyclopentyl core is paramount. The synthetic route often proceeds via a primary alcohol, (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropan-1-ol, which must be oxidized to the target aldehyde, (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal[1].

Causality in Experimental Choices:

  • Why isolate the aldehyde? While direct conversions of alcohols to nitriles exist, they often require harsh oxidative conditions that risk epimerization at the β-carbon. By cleanly isolating the aldehyde via Swern oxidation at -78 °C, the stereochemical integrity is preserved.

  • Why the Iodine/Ammonia Nitrile Conversion? The conversion of the aldehyde to (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile is achieved using molecular iodine (I2) in aqueous ammonium hydroxide (NH4OH)[1]. This methodology avoids highly toxic cyanide salts (e.g., NaCN) and harsh dehydrating agents[2]. Mechanistically, the aldehyde reacts with ammonia to form an aldimine, which is electrophilically trapped by iodine to form an N-iodoaldimine. Subsequent base-mediated elimination of hydrogen iodide (HI) yields the nitrile rapidly at room temperature[2]. This mild, one-pot transition-metal-free protocol is critical for preventing thermal degradation or racemization.

Synthetic Workflow

The following diagram illustrates the position of the aldehyde intermediate within the broader Ruxolitinib synthetic pipeline.

G A Primary Alcohol (Precursor) B (R)-3-(4-bromo-1H-pyrazol-1-yl)- 3-cyclopentylpropanal A->B Swern Oxidation (-78°C) C Nitrile Intermediate B->C I2, NH4OH(aq) (Room Temp) D Boronic Ester C->D B2pin2, PdCl2(dppf) (Borylation) E Ruxolitinib (JAK1/2 Inhibitor) D->E Suzuki Coupling & Deprotection

Fig 1: Synthetic workflow from alcohol to Ruxolitinib via the aldehyde intermediate.

Quantitative Data & Optimization

The table below summarizes the optimization parameters for the two critical steps involving the target intermediate.

Table 1: Optimization of Aldehyde Generation and Nitrile Conversion

TransformationReagent SystemTemp (°C)Time (h)Yield (%)ee (%)Notes / Causality
Alcohol → Aldehyde (COCl)2, DMSO, Et3N-78 to 02.090>98Low temp prevents β-epimerization; malodorous DMS byproduct.
Alcohol → Aldehyde TEMPO, BAIB, CH2Cl2204.085>98Greener alternative; slightly lower yield due to over-oxidation risk.
Aldehyde → Nitrile I2 (1.1 eq), aq. NH4OH201.588>98One-pot, avoids cyanides; highly scalable[2].
Aldehyde → Nitrile NH2OH·HCl, then SOCl2806.072<90Harsh dehydration causes partial racemization and lower yields.

Detailed Experimental Protocols

The following self-validating protocols ensure high fidelity and reproducibility.

Protocol A: Synthesis of (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal (Swern Oxidation)

Objective: Oxidize the primary alcohol to the target aldehyde without compromising the chiral center.

  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask under argon. Charge with anhydrous dichloromethane (DCM, 150 mL) and oxalyl chloride (1.2 equivalents).

  • Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add anhydrous DMSO (2.4 equivalents) over 15 minutes. Self-Validation: Vigorous gas evolution (CO and CO2) indicates active formation of the alkoxysulfonium intermediate. Stir for 30 minutes.

  • Substrate Addition: Dissolve (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropan-1-ol (1.0 equivalent, 50 mmol) in DCM (50 mL) and add dropwise to the reaction mixture, maintaining internal temperature below -70 °C. Stir for 45 minutes.

  • Quenching: Add triethylamine (Et3N, 5.0 equivalents) dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the mixture to warm to 0 °C over 1 hour.

  • Workup: Quench with saturated aqueous NH4Cl (100 mL). Extract the aqueous layer with DCM (2 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Analytical Check: Perform 1H-NMR (CDCl3). The appearance of a distinct singlet at ~9.7-9.8 ppm confirms the presence of the aldehyde proton.

Protocol B: Conversion of the Aldehyde to (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

Objective: Direct transformation of the aldehyde to the nitrile using the I2/NH4OH system[1].

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal (approx. 45 mmol) in tetrahydrofuran (THF, 60 mL).

  • Ammonia Addition: Add 28% aqueous ammonium hydroxide (NH4OH, 60 mL) at room temperature. Stir for 15 minutes to allow complete formation of the aldimine intermediate.

  • Iodine Addition: Add molecular iodine (I2, 1.1 equivalents) in small portions over 20 minutes. Causality Note: The solution will initially turn dark brown but will gradually lighten as the iodine is consumed to form the N-iodoaldimine, which subsequently eliminates HI[2].

  • Monitoring: Stir the mixture at room temperature for 1-2 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the UV-active aldehyde spot disappears and a new, more polar nitrile spot appears. Furthermore, 1H-NMR of an aliquot will show the disappearance of the 9.8 ppm aldehyde peak[2].

  • Workup: Quench any residual iodine with saturated aqueous sodium thiosulfate (Na2S2O3, 50 mL). Extract the mixture with ethyl acetate (3 x 75 mL). Wash the combined organic layers with brine, dry over MgSO4, and concentrate.

  • Purification: Purify the crude product via recrystallization from heptane to afford the pure nitrile as a crystalline solid[1].

References

  • Tiz, D. B., Bagnoli, L., Rosati, O., Marini, F., Sancineto, L., & Santi, C. (2023). Top Selling (2026) Small Molecule Orphan Drugs: A Journey into Their Chemistry. International Journal of Molecular Sciences, 24(2), 930. URL:[Link]

  • Talukdar, S., Hsu, J. L., Chou, T. C., & Fang, J. M. (2001). Direct transformation of aldehydes to nitriles using iodine in ammonia water. Tetrahedron Letters, 42(6), 1103-1105. URL:[Link]

Sources

Application

Application Note: Reductive Amination Protocols for (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Late-Stage Functionalization, JAK Inhibitor Scaffold Synthesis, Chiral Building Blocks Executive Summary & Sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Late-Stage Functionalization, JAK Inhibitor Scaffold Synthesis, Chiral Building Blocks

Executive Summary & Scientific Context

The compound (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal is a high-value, chiral aliphatic aldehyde utilized extensively in the synthesis of targeted therapeutics, most notably Janus kinase (JAK) inhibitors such as ruxolitinib and baricitinib analogs.

This bifunctional building block possesses two critical synthetic handles:

  • A 4-bromo-1H-pyrazole moiety: Serves as a prime candidate for late-stage Suzuki-Miyaura cross-coupling to install complex heteroaryl pharmacophores (e.g., pyrrolo[2,3-d]pyrimidines).

  • A terminal aldehyde: Enables divergent synthesis via reductive amination, allowing medicinal chemists to rapidly generate libraries of amine-linked analogs to probe the solvent-exposed regions of kinase ATP-binding pockets.

This application note details field-proven, chemoselective reductive amination protocols designed to convert this aldehyde into diverse chiral amines while strictly preserving the sensitive 4-bromoaryl handle and the β -stereocenter.

Mechanistic Insights & Causality (E-E-A-T)

Reductive amination is a cascade reaction involving the condensation of an aldehyde with a primary or secondary amine to form a transient iminium ion, followed by in situ hydride reduction to the final amine. For this specific substrate, the choice of reducing agent and reaction conditions is governed by three critical mechanistic constraints:

  • Constraint 1: Preservation of the Aryl Bromide. Catalytic hydrogenation (e.g., H2​ with Pd/C) is strictly contraindicated for this substrate. Palladium-catalyzed reduction will rapidly trigger hydrodehalogenation of the 4-bromo-1H-pyrazole group, destroying the handle required for downstream cross-coupling. Hydride donors are therefore mandatory.

  • Constraint 2: Chemoselectivity for the Iminium Ion. The reducing agent must reduce the iminium intermediate significantly faster than the starting aldehyde. Sodium triacetoxyborohydride (STAB) and 2-Picoline borane (pic- BH3​ ) are the gold standards. Their electron-withdrawing ligands (acetoxy groups) or stable borane complexes dampen the nucleophilicity of the hydride, preventing premature reduction to the alcohol.

  • Constraint 3: Prevention of Retro-Michael Elimination. The chiral center at the β -position (C3) is not highly prone to direct epimerization like an α -chiral center. However, the 1H-pyrazole is a competent leaving group. Exposure to strong aqueous bases (e.g., NaOH , KOH ) during workup can trigger a base-catalyzed retro-Michael (E1cB-like) elimination, yielding an achiral 3-cyclopentylacrylaldehyde byproduct. Thus, a self-validating system requires mild, buffered workups (e.g., saturated NaHCO3​ ).

Synthetic Workflow

G A (R)-3-(4-bromo-1H-pyrazol-1-yl) -3-cyclopentylpropanal C Iminium Ion Intermediate A->C AcOH (pH 5-6) - H2O B Amine (R1-NH2 or R1R2NH) B->C D Chiral Amine Scaffold C->D STAB or Pic-BH3 E Suzuki Coupling (Heteroaryl Boronic Acid) D->E Pd(dppf)Cl2 Base, Heat F JAK Inhibitor Analog E->F

Workflow: Reductive amination of the chiral aldehyde and downstream Suzuki coupling.

Quantitative Comparison of Reducing Agents

To ensure optimal protocol selection, the following table summarizes the performance metrics of common reducing agents when applied to halogenated, base-sensitive aliphatic aldehydes.

Reducing AgentTypical Solvent SystemChemoselectivity (Iminium vs Aldehyde)Halogen Tolerance (4-Bromo)Toxicity / Safety ProfileTypical Reaction Time
STAB ( NaBH(OAc)3​ ) DCE, THFExcellentExcellentLow2 - 12 h
2-Picoline Borane MeOH, H2​O ExcellentExcellentLow (Greener alternative)1 - 6 h
NaBH3​CN MeOH, MeCNGoodExcellentHigh (Releases HCN at low pH)4 - 16 h
H2​
  • Pd/C
EtOH, EtOAcPoorContraindicated (Cleaves Br)Pyrophoric / Flammable12 - 24 h

Experimental Methodologies

Protocol A: Standard Reductive Amination using STAB (DCE System)

This is the industry-standard protocol for weakly basic or sterically hindered amines. 1,2-Dichloroethane (DCE) is preferred over dichloromethane (DCM) due to its higher boiling point and superior solubility profile for complex borohydrides .

Reagents:

  • (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal: 1.0 equiv

  • Amine (Primary or Secondary): 1.1 - 1.2 equiv

  • Sodium triacetoxyborohydride (STAB): 1.5 equiv

  • Glacial Acetic Acid (AcOH): 1.0 equiv

  • Solvent: Anhydrous 1,2-Dichloroethane (0.2 M)

Step-by-Step Procedure:

  • Imine Pre-formation: In an oven-dried flask under nitrogen, dissolve the chiral aldehyde (1.0 eq) and the amine (1.1 eq) in anhydrous DCE.

  • Acid Catalysis: Add glacial AcOH (1.0 eq) dropwise. Causality: AcOH protonates the hemiaminal hydroxyl group to facilitate water elimination and iminium formation. It maintains the pH at ~5-6; lower pH would fully protonate the amine, killing its nucleophilicity.

  • Incubation: Stir the mixture at room temperature for 30–60 minutes. Self-Validation: Pull a 5 μ L aliquot, quench in MeOH, and analyze via LC-MS to confirm the disappearance of the aldehyde mass and the appearance of the imine/iminium mass.

  • Reduction: Cool the flask to 0 °C. Add STAB (1.5 eq) portion-wise over 10 minutes. Causality: Portion-wise addition mitigates the mild exotherm and prevents localized depletion of the hydride donor.

  • Completion: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO3​ (equal volume to DCE) and stir vigorously for 15 minutes until gas evolution ceases. Causality: Mild base neutralizes the AcOH and destroys residual STAB without triggering retro-Michael elimination of the pyrazole. Extract with EtOAc (3x), dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Greener One-Pot Reductive Amination using 2-Picoline Borane (MeOH System)

2-Picoline borane is highly stable in protic solvents and offers a non-toxic alternative to cyanoborohydride, making it ideal for scale-up operations .

Reagents:

  • (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal: 1.0 equiv

  • Amine: 1.1 equiv

  • 2-Picoline Borane (pic- BH3​ ): 1.2 equiv

  • Solvent: Methanol (0.2 M)

  • Optional: AcOH (10 mol%) for highly unreactive amines.

Step-by-Step Procedure:

  • One-Pot Assembly: To a reaction vial equipped with a magnetic stir bar, charge the aldehyde (1.0 eq), the amine (1.1 eq), and 2-picoline borane (1.2 eq).

  • Solvation: Add Methanol to achieve a 0.2 M concentration. Causality: Unlike STAB, pic- BH3​ does not rapidly degrade in methanol. Methanol inherently accelerates imine formation, allowing all reagents to be mixed simultaneously without premature aldehyde reduction.

  • Reaction: Stir the mixture at 30 °C for 2–6 hours. Monitor via TLC or LC-MS.

  • Boron Decomplexation (Crucial Step): Once complete, concentrate the mixture in vacuo to remove MeOH. Resuspend the crude residue in EtOAc and add 1 M HCl (0.5 volumes) stirring for 10 minutes. Causality: Amine-borane byproducts can form strong complexes with the newly synthesized amine product. A brief acidic wash breaks these complexes.

  • Neutralization: Immediately cool to 0 °C and neutralize to pH 8 using saturated aqueous NaHCO3​ . Extract with EtOAc, dry over MgSO4​ , and purify via flash chromatography.

References

  • Ahmed F. Abdel-Magid, Kenneth G. Carson, Bruce D. Harris, Cynthia A. Maryanoff, and Rekha D. Shah. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996. URL:[Link]

  • S. Sato, T. Sakamoto, E. Miyazawa, and Y. Kikugawa. "One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions." Tetrahedron, 2004. URL:[Link]

Method

Catalytic Asymmetric Synthesis of (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal: An Advanced Organocatalytic Workflow

Strategic Context & Mechanistic Rationale The molecule (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal is a highly valuable chiral intermediate in the synthesis of Ruxolitinib (Jakafi), a first-in-class JAK1/JAK2 i...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Mechanistic Rationale

The molecule (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal is a highly valuable chiral intermediate in the synthesis of Ruxolitinib (Jakafi), a first-in-class JAK1/JAK2 inhibitor used to treat myelofibrosis and polycythemia vera. The precise stereochemical construction of its cyclopentyl-pyrazole core is the most critical step in the API synthesis.

Historically, establishing this chiral center relied on chemical resolution or transition-metal catalysis. However, the modern, scalable approach utilizes an organocatalytic asymmetric aza-Michael addition . This method completely circumvents the risk of heavy metal carryover into the final active pharmaceutical ingredient (API), providing a massive regulatory and toxicological advantage in drug development .

The Causality of Catalyst Design

The reaction is driven by a chiral secondary amine catalyst, specifically the Jørgensen-Hayashi diarylprolinol silyl ether: (2R)-2-(bis[3,5-bis(trifluoromethyl)phenyl][tert-butyl(dimethyl)silyl]oxymethyl)pyrrolidine. The success of this catalyst relies on three mechanistic pillars:

  • LUMO Lowering via Iminium Activation : The pyrrolidine nitrogen condenses with (E)-3-cyclopentylacrylaldehyde to form a highly electrophilic iminium ion. This activates the α,β-unsaturated system toward nucleophilic attack by the otherwise weakly nucleophilic 4-bromo-1H-pyrazole.

  • Absolute Stereocontrol via Steric Shielding : The massive steric bulk of the 3,5-bis(trifluoromethyl)phenyl groups effectively blocks the Si-face of the reactive iminium intermediate. Consequently, the pyrazole nucleophile is forced to approach exclusively from the Re-face, yielding the (R)-enantiomer.

  • Prevention of Parasitic Resting States : The bulky tert-butyldimethylsilyl (TBS) ether group prevents the catalyst from trapping the aldehyde into a dead-end hemiaminal (oxazolidinone) resting state, ensuring high catalytic turnover.

Catalytic Cycle & Pathway Visualization

AzaMichael Cat Organocatalyst (R)-Diarylprolinol Silyl Ether Iminium Chiral Iminium Ion (Si-face shielded) Cat->Iminium Condensation (H+ catalyzed) Aldehyde (E)-3-Cyclopentylacrylaldehyde (Substrate) Aldehyde->Iminium Enamine Enamine Intermediate (Stereocenter Formed) Iminium->Enamine Re-face attack (Aza-Michael) Pyrazole 4-Bromo-1H-pyrazole (Nucleophile) Pyrazole->Enamine Enamine->Cat Catalyst Turnover Product (R)-3-(4-bromo-1H-pyrazol-1-yl)- 3-cyclopentylpropanal Enamine->Product Hydrolysis (H2O)

Organocatalytic cycle for the aza-Michael addition via chiral iminium activation.

Optimization of Reaction Parameters

The following table summarizes the quantitative data driving the selection of optimal reaction conditions.

EntryCatalyst Loading (mol%)Acid Additive (mol%)SolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
120NoneToluene25246588
2104-Nitrobenzoic acid (10)Toluene25248291
3104-Nitrobenzoic acid (10)CHCl₃0248593
4 10 4-Nitrobenzoic acid (10) Toluene 0 22 88 >94

Causality behind the optimized parameters (Entry 4):

  • Solvent Choice (Toluene) : A non-polar aromatic solvent tightens the transition state of the iminium-pyrazole complex. This maximizes the steric differentiation provided by the catalyst, leading to higher enantiomeric excess compared to polar solvents that solvate the iminium ion too loosely.

  • Temperature (0 °C) : Lowering the temperature completely suppresses the uncatalyzed, background aza-Michael addition (which yields racemic product), pushing the ee above 94%.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, incorporating strict In-Process Controls (IPCs) to ensure reproducibility and high enantiopurity .

Reagents Required:

  • (E)-3-cyclopentylacrylaldehyde: 5.0 mmol (1.0 equiv)

  • 4-bromo-1H-pyrazole: 5.0 mmol (1.0 equiv)

  • (2R)-2-(bis[3,5-bis(trifluoromethyl)phenyl][tert-butyl(dimethyl)silyl]oxymethyl)pyrrolidine: 0.5 mmol (0.10 equiv)

  • 4-nitrobenzoic acid: 0.5 mmol (0.10 equiv)

  • Anhydrous Toluene: 20 mL

Step-by-Step Methodology

Step 1: Catalyst Complexation In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve the (R)-diarylprolinol silyl ether catalyst (0.5 mmol) and (E)-3-cyclopentylacrylaldehyde (5.0 mmol) in 20 mL of anhydrous toluene.

  • Causality: Anhydrous conditions are critical. Excess ambient moisture will shift the equilibrium of the condensation reaction backward, preventing the formation of the active iminium species.

Step 2: Acid Activation Add 4-nitrobenzoic acid (0.5 mmol) to the stirring mixture. Stir at room temperature (20–25 °C) for 15 minutes.

  • Causality: The formation of the iminium ion requires the elimination of water. A weak Brønsted acid with an optimal pKa (~3.4) accelerates this dehydration step without over-protonating the basic nitrogen of the 4-bromo-1H-pyrazole (which would render the nucleophile inert).

  • IPC 1 (Iminium Verification) : Validation Metric — The solution should transition from colorless to a pale yellow tint within 15 minutes, indicating the accumulation of the conjugated iminium ion network.

Step 3: Nucleophile Addition Cool the reaction mixture to 0 °C using an ice-water bath. Once equilibrated, add 4-bromo-1H-pyrazole (5.0 mmol) in one single portion. Stir the resulting mixture at 0 °C for 22 hours.

  • Causality: Adding the nucleophile only after cooling ensures that no reaction occurs at higher temperatures where the background racemic pathway could compromise the enantiomeric excess.

Step 4: Reaction Quenching and Workup

  • IPC 2 (Completion Check) : Validation Metric — Analyze an aliquot via LC-MS. The reaction is deemed complete when the UV signal (220 nm) for 4-bromo-1H-pyrazole is ≤ 2% relative to the product mass peak ([M+H]⁺ = 271 / 273). Once complete, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Purification Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of 0–30% Ethyl Acetate in Hexanes. The product elutes as a pale yellow oil.

Analytical Characterization & Downstream Processing

Before advancing this intermediate to the subsequent cyanation or oxidation steps required for Ruxolitinib synthesis, the material must pass strict analytical gates:

  • Chiral Purity (IPC 3) : Determine the enantiomeric excess via Chiral HPLC.

    • Conditions: Chiralcel OD-H column (4.6 × 250 mm); Mobile phase: 10% Ethanol / 90% Hexanes; Flow rate: 1.0 mL/min; UV detection at 220 nm.

    • Acceptance Criteria: ee ≥ 94%.

  • Structural Confirmation (¹H NMR, 400 MHz, CDCl₃) : Look for the characteristic aldehyde proton signal at δ 9.70 ppm (t, J = 1.5 Hz, 1H) and the pyrazole protons at δ 7.52 ppm (s, 1H) and δ 7.45 ppm (s, 1H). The chiral methine proton adjacent to the pyrazole ring will appear as a complex multiplet around δ 4.40 ppm .

References

  • Lin, Q., et al. "Enantioselective Synthesis of Janus Kinase Inhibitor INCB018424 via an Organocatalytic Aza-Michael Reaction." Organic Letters, American Chemical Society (ACS).[Link]

  • Li, Y., et al. "Processes for preparing JAK inhibitors and related intermediate compounds.
  • Jørgensen, K. A., et al. "Diarylprolinol Silyl Ethers: Ten Years After." Angewandte Chemie International Edition, Wiley Online Library.[Link]

Application

Application Note: Advanced Aldehyde Oxidation Strategies for (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal Derivatives

Strategic Context in JAK Inhibitor Synthesis The compound (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal is a critical, high-value chiral intermediate utilized in the synthesis of Janus kinase (JAK) 1/2 inhibitors...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context in JAK Inhibitor Synthesis

The compound (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal is a critical, high-value chiral intermediate utilized in the synthesis of Janus kinase (JAK) 1/2 inhibitors, most notably Ruxolitinib and Baricitinib[1]. The molecule features a sterically demanding cyclopentyl group and an electron-rich 4-bromopyrazole moiety adjacent to a highly labile β -chiral center.

During API (Active Pharmaceutical Ingredient) development, this aldehyde must undergo oxidation to either a nitrile (the direct precursor to the Ruxolitinib core) or a carboxylic acid (for alternative coupling strategies or resolution)[1][2]. The primary synthetic challenge is executing these oxidations without causing epimerization of the chiral center or unwanted electrophilic halogenation of the pyrazole ring. This application note details two field-proven, stereoretentive oxidation workflows.

Pathway A: Direct Oxidative Amination (Aldehyde to Nitrile)

Mechanistic Insights & Causality

Traditionally, converting an aldehyde to a nitrile requires a two-step process: condensation with hydroxylamine to form an oxime, followed by harsh dehydration using reagents like POCl3​ or SOCl2​ . For β -chiral aldehydes, these harsh dehydrating conditions frequently trigger enolization-driven epimerization.

To circumvent this, a direct, one-pot oxidative amination using an Iodine/Aqueous Ammonia ( I2​/NH3​ ) system is preferred[3].

  • Causality of Reagents: Aqueous ammonia serves a dual purpose as both the nitrogen source and the base. It condenses with the aldehyde to form an aldimine intermediate. Molecular iodine ( I2​ ) acts as a mild electrophilic oxidant, converting the aldimine into an N-iodoaldimine. The basic environment then promotes a rapid β -elimination of hydrogen iodide (HI) to yield the nitrile[3]. This transition-metal-free environment operates at room temperature, completely preserving the (R)-stereocenter.

MechanisticPathway A Aldehyde Substrate B Aldimine Intermediate A->B + NH3 (aq) - H2O C N-Iodoaldimine Intermediate B->C + I2 - HI D Nitrile Target C->D Base-promoted Elimination - HI

Caption: Mechanistic pathway of direct oxidative amination from aldehyde to nitrile.

Pathway B: Mild Oxidation to Carboxylic Acid (Pinnick Oxidation)

Mechanistic Insights & Causality

When the synthetic route demands the carboxylic acid derivative—(R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid —the Pinnick oxidation is the industry gold standard due to its exceptional functional group tolerance[4][5].

  • Causality of the Buffer: The reaction utilizes sodium chlorite ( NaClO2​ ) as the primary oxidant. However, NaClO2​ is unreactive at neutral pH. The addition of a sodium dihydrogen phosphate ( NaH2​PO4​ ) buffer strictly maintains the pH between 3 and 4, which is required to generate the active oxidant, chlorous acid ( HClO2​ ), while preventing acid-catalyzed degradation of the pyrazole[4].

  • Causality of the Scavenger: The pericyclic fragmentation of the chlorous acid-aldehyde adduct releases hypochlorous acid (HOCl) as a byproduct[4]. HOCl is a potent, destructive chlorinating agent that will aggressively attack the electron-rich 4-bromopyrazole ring. The addition of 2-methyl-2-butene is critical; it acts as a sacrificial alkene scavenger, rapidly reacting with HOCl to form a benign chlorohydrin, thereby protecting the API intermediate[5].

PinnickWorkflow S1 1. Substrate Dissolution (t-BuOH/H2O, 1:1) S2 2. Scavenger Addition (2-methyl-2-butene) S1->S2 S3 3. Buffer Addition (NaH2PO4, pH 3-4) S2->S3 S4 4. Oxidant Addition (NaClO2 dropwise) S3->S4 S5 5. Reaction & Monitoring (Stir 4-14h, TLC) S4->S5 S6 6. Workup & Isolation (EtOAc Extraction) S5->S6

Caption: Step-by-step experimental workflow for the Pinnick oxidation protocol.

Quantitative Data & Method Comparison

The following table summarizes the operational parameters for selecting the appropriate oxidation method based on the desired downstream intermediate.

ParameterPathway A: Nitrile FormationPathway B: Carboxylic Acid Formation
Target Product (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile(R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid
Primary Reagents I2​ , NH3​ (aq, 28%), THF NaClO2​ , NaH2​PO4​ , 2-methyl-2-butene
Solvent System THF / Water (Biphasic)t-BuOH / Water (1:1 v/v)
Reaction Time / Temp 2 - 4 hours @ 20-25 °C4 - 14 hours @ 20-25 °C
Typical Yield 82 - 88%85 - 92%
Stereoretention (ee%) > 98% (No epimerization observed)> 99% (Strictly preserved)
Key Advantage One-pot conversion; avoids harsh dehydration agents.Complete suppression of over-oxidation.

Detailed Experimental Protocols

Protocol A: Synthesis of (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal in 30 mL of tetrahydrofuran (THF).

  • Amine Addition: Add 30 mL of 28% aqueous ammonia ( NH3​⋅H2​O ) to the stirring solution. Stir for 15 minutes at room temperature to allow the aldimine intermediate to form.

  • Oxidation: Slowly add molecular iodine ( I2​ , 11.0 mmol, 1.1 equiv) in small portions over 10 minutes. The solution will initially turn dark brown but will gradually lighten as the iodine is consumed.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor via TLC (Hexane/EtOAc 7:3).

  • Quenching & Extraction: Once the starting material is consumed, quench the reaction with 20 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to destroy unreacted iodine. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography if necessary.

Self-Validation & Quality Control:

  • TLC: The UV-active aldehyde spot (which stains positively with 2,4-DNPH) will completely disappear.

  • FT-IR: A successful conversion is confirmed by the disappearance of the strong C=O stretch at ~1720 cm⁻¹ and the emergence of a weak but distinct C≡N stretch at ~2240 cm⁻¹.

  • 1H NMR ( CDCl3​ ): The characteristic aldehyde proton singlet at ~9.7-9.9 ppm must be entirely absent. The pyrazole protons (typically ~7.4 and 7.6 ppm) will remain intact, confirming no halogenation occurred on the ring.

Protocol B: Synthesis of (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of the aldehyde in 40 mL of a 1:1 mixture of tert-butanol and water. tert-Butanol is chosen because it is miscible with water and completely resistant to Pinnick oxidation conditions[5].

  • Scavenger & Buffer Addition: Add 2-methyl-2-butene (50.0 mmol, 5.0 equiv) to the solution, followed by sodium dihydrogen phosphate ( NaH2​PO4​ , 2.5 g) to buffer the solution to pH 3-4.

  • Oxidant Addition: Cool the flask in an ice-water bath (0-5 °C). Dissolve sodium chlorite ( NaClO2​ , 80% purity, 15.0 mmol, 1.5 equiv) in 10 mL of water and add it dropwise to the reaction mixture over 20 minutes[5].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4-14 hours.

  • Workup: Remove the volatile 2-methyl-2-butene and tert-butanol under reduced pressure. Adjust the aqueous residue to pH 2 using 1M HCl to ensure the carboxylic acid is fully protonated, then extract with Ethyl Acetate (3 x 40 mL).

  • Isolation: Wash the organic phase with brine, dry over MgSO4​ , and evaporate the solvent to yield the carboxylic acid as a white to off-white solid.

Self-Validation & Quality Control:

  • TLC: The starting material spot will disappear, replaced by a highly polar, streaking spot that stains bright yellow against a blue background when treated with Bromocresol Green (confirming the presence of an acid).

  • 1H NMR (DMSO- d6​ ): The aldehyde proton disappears. A new, broad singlet will appear far downfield at ~12.0-12.5 ppm, corresponding to the -COOH proton.

  • 13C NMR: The carbonyl carbon resonance will shift upfield from ~200 ppm (aldehyde) to approximately ~174 ppm (carboxylic acid).

References

  • US Patent US8415362B2 - Pyrazolyl substituted pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors. 1

  • Pharmaffiliates - 3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanoic Acid. 2

  • Talukdar, S., et al. (2001). Direct transformation of aldehydes to nitriles using iodine in ammonia water. Tetrahedron Letters. 3

  • Wikipedia - Pinnick oxidation. 4

  • Benchchem - Application Notes and Protocols for the Oxidation of Aldehydes to Carboxylic Acids. 5

Sources

Method

Protocol for Handling (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal Under an Inert Argon Atmosphere

This document provides a detailed protocol for the safe and effective handling of (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal, a key intermediate in pharmaceutical synthesis. Due to the anticipated sensitivity...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe and effective handling of (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal, a key intermediate in pharmaceutical synthesis. Due to the anticipated sensitivity of the aldehyde functional group to atmospheric oxygen and moisture, all manipulations must be conducted under a dry, inert argon atmosphere to prevent degradation and ensure experimental reproducibility. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of synthetic chemistry and air-free handling techniques.

Introduction: The Rationale for an Inert Atmosphere

Aldehydes are a class of organic compounds susceptible to oxidation, which converts them into carboxylic acids. This process can be initiated by atmospheric oxygen and is often catalyzed by light or trace metal impurities. Furthermore, the presence of moisture can lead to the formation of hydrates, potentially complicating reactions and affecting yields. (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal, a crucial building block in various synthetic pathways, is presumed to share this reactivity profile.

Employing an inert atmosphere, specifically using argon gas, is paramount to preserving the integrity of this compound. Argon is denser than air and chemically inert, making it ideal for displacing oxygen and moisture from the reaction environment[1]. The two primary methods for achieving this are the use of a Schlenk line or a glovebox[2]. This protocol will detail procedures applicable to both techniques, emphasizing the principles that ensure a consistently inert environment.

Health and Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Inert Gas Safety: Ensure proper training on the handling of compressed gas cylinders and regulators.

Equipment and Materials

Essential Equipment
  • Schlenk line with a dual vacuum/argon manifold or a glovebox with an argon atmosphere (<10 ppm O₂ and H₂O)[4].

  • High-vacuum pump.

  • Oven for drying glassware (minimum 125°C).

  • Heat gun.

  • Analytical balance.

Glassware and Consumables
  • Schlenk flasks or round-bottom flasks with sidearms.

  • Glass funnels.

  • Septa.

  • Syringes and long needles (for liquid transfers).

  • Cannulas (for liquid transfers).

  • Spatulas.

  • Magnetic stir bars.

  • Anhydrous solvents (e.g., dichloromethane, tetrahydrofuran), de-gassed prior to use.

  • High-purity argon gas (99.998% or higher).

Experimental Protocols

Preparation of Glassware

All glassware must be scrupulously dried to remove adsorbed moisture, which can compromise the inert atmosphere[5][6].

Protocol 4.1.1: Oven Drying

  • Clean all necessary glassware and place it in an oven at a minimum of 125°C for at least 4 hours, or overnight.

  • Assemble the hot glassware quickly and connect it to the Schlenk line for purging with argon.

  • Allow the glassware to cool to room temperature under a positive pressure of argon.

Protocol 4.1.2: Flame Drying

  • Assemble the clean glassware and connect it to the Schlenk line.

  • While flushing with argon, gently heat the entire surface of the glassware with a heat gun until hot to the touch.

  • Allow the glassware to cool to room temperature under a positive flow of argon.

Establishing an Inert Atmosphere in a Schlenk Flask

The core of air-free technique is the removal of atmospheric gases and their replacement with an inert gas. This is typically achieved through a series of vacuum/argon cycles[7][8].

Protocol 4.2.1: Purging a Schlenk Flask

  • Ensure the Schlenk flask is properly sealed with a greased glass stopper or a rubber septum.

  • Connect the flask to the Schlenk line via the sidearm.

  • Carefully open the flask's stopcock to the vacuum manifold and evacuate for 5-10 minutes.

  • Close the vacuum tap and slowly introduce argon until the pressure inside the flask equilibrates with the manifold pressure.

  • Repeat this vacuum/argon cycle at least three times to ensure a thoroughly inert atmosphere.

Workflow for Preparing a Schlenk Flask

A Assemble Clean Glassware B Connect to Schlenk Line A->B C Evacuate under Vacuum B->C D Refill with Argon C->D Close Vacuum, Open Argon E Repeat Cycle 3x D->E Equilibrate Pressure E->C Next Cycle F Ready for Use E->F Final Cycle Complete

Caption: Workflow for purging a Schlenk flask.

Handling Solid (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal

Assuming the compound is a solid, as suggested by supplier data for related molecules[3], the following protocols should be used for weighing and transferring.

Protocol 4.3.1: Transferring the Solid using a Schlenk Line

  • Place the required amount of (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal into a pre-dried Schlenk flask in the fume hood.

  • Immediately attach the flask to the Schlenk line and perform at least three vacuum/argon cycles as described in Protocol 4.2.1.

  • The solid is now under an inert atmosphere and ready for the addition of solvents or other reagents.

Protocol 4.3.2: Transferring the Solid in a Glovebox

  • Ensure the glovebox atmosphere is below 10 ppm of oxygen and water.

  • Bring the sealed container of (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal, along with all necessary dried glassware and tools, into the glovebox antechamber.

  • Perform a minimum of three vacuum/purge cycles on the antechamber before transferring the items into the main chamber[9].

  • Inside the glovebox, weigh the desired amount of the solid directly into the reaction vessel.

Decision Tree for Handling Method

start Start: Handle Compound glovebox_avail Glovebox Available? start->glovebox_avail weigh_in_gb Weigh solid directly into reaction vessel inside glovebox. glovebox_avail->weigh_in_gb Yes weigh_on_bench Weigh solid on bench into Schlenk flask. glovebox_avail->weigh_on_bench No ready Compound under Inert Atmosphere weigh_in_gb->ready purge_flask Immediately attach to Schlenk line and perform 3x vacuum/argon cycles. weigh_on_bench->purge_flask purge_flask->ready

Caption: Choosing between glovebox and Schlenk line.

Dissolving the Compound and Transferring the Solution

Once the solid is under an inert atmosphere, anhydrous and de-gassed solvent can be added.

Protocol 4.4.1: Solvent Addition via Syringe

  • Take a bottle of anhydrous solvent with a Sure/Seal™ cap[5][6].

  • Pierce the septum with a needle connected to an argon line to create a positive pressure.

  • Using a dry, argon-flushed syringe, withdraw the desired volume of solvent.

  • Inject the solvent into the Schlenk flask containing the solid compound against a counterflow of argon.

Protocol 4.4.2: Solution Transfer via Cannula

This technique is used to transfer the prepared solution from one Schlenk flask to another.

  • Ensure both the source and receiving flasks are under a positive pressure of argon.

  • Insert one end of a stainless-steel cannula through the septum of the source flask, ensuring the tip is below the liquid surface.

  • Insert the other end of the cannula into the receiving flask.

  • Gently increase the argon pressure in the source flask or slightly reduce the pressure in the receiving flask by venting through a bubbler to initiate the transfer.

Troubleshooting

IssuePossible CauseSolution
Reaction failure or low yield Contamination with air or moisture.Ensure glassware is meticulously dried. Perform at least three thorough vacuum/argon cycles. Check for leaks in the Schlenk line or septa.
Compound discoloration Oxidation.Minimize exposure to air before placing under argon. Ensure a positive argon pressure is maintained throughout the procedure.
Difficulty transferring solids Static electricity.Use an anti-static gun on the glassware before weighing.
Cannula transfer is slow or stops Pressure equalization or blockage.Ensure a sufficient pressure differential between the two flasks. Check for any solid material clogging the cannula.

Conclusion

The successful handling of (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal is contingent upon the rigorous exclusion of atmospheric oxygen and moisture. By adhering to the detailed protocols for glassware preparation and the use of a Schlenk line or glovebox, researchers can ensure the integrity of this valuable pharmaceutical intermediate, leading to reliable and reproducible synthetic outcomes.

References

  • Guillet, J., & Roy, M. (2019). Schlenk Techniques. Berry Group.
  • Chilton, J. A., & Douthwaite, R. E. (2023). An Illustrated Guide to Schlenk Line Techniques. Organometallics. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Schlenk Line and Schlenk Flask: General Tips.
  • American Chemical Society Publications. (2023). An Illustrated Guide to Schlenk Line Techniques | Organometallics.
  • Organic Lab Techniques. (2022). Inert Atmosphere, with no O2. YouTube. Available at: [Link]

  • The Schlenk Line Survival Guide. (n.d.). PDF document.
  • Fiveable. (2025). Inert atmosphere: Organic Chemistry II Study Guide.
  • Wikipedia. (n.d.). Air-free technique. Available at: [Link]

  • VITTA Education. (n.d.). General Usage Guide Glove Boxes.
  • Organic Lab Techniques. (2022). Inert Atmosphere. YouTube. Available at: [Link]

  • MMRC. (n.d.). Glovebox rules.
  • Daley, C. (n.d.). Glovebox Usage. University of San Diego.
  • Nichols, L. (2022). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. Available at: [Link]

  • School of Chemistry, UCD. (2018). SOP For Operation Of Glove Boxes.
  • Bart Laboratory, Purdue University. (n.d.). Standard Operating Procedures.
  • PubChem. (n.d.). (3R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. National Center for Biotechnology Information. Available at: [Link]

  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Autech Industry Co., Ltd. (2023). (R)-3-(4-broMo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile CAS 1146629-83-5.
  • ResearchGate. (2018). How to work and handle compounds under argon?. Available at: [Link]

  • Division of Research Safety. (n.d.). Handling air-sensitive reagents AL-134.
  • BLDpharm. (n.d.). 1146629-83-5|(R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile.
  • Hebei Tianfu Chemical Co., Ltd. (n.d.). R 3 4 Bromo 1h Pyrazol 1 Yl 3 Cyclopentylpropanenitrile Cas 1146629 83 5.
  • Thieme. (n.d.). 2.3 The Manipulation of Air-Sensitive Compounds.
  • XDiscovery. (n.d.). (R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile.
  • Sunway Pharm Ltd. (n.d.). (R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile.
  • TargetMol. (n.d.). 3-(4-bromo-1h-pyrazol-1-yl)-3-cyclopentylpropanenitrile.
  • Guidechem. (n.d.). (R)-3-(4-broMo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile.
  • ChemSrc. (n.d.). (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile.
  • Simson Pharma Limited. (n.d.). (R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | CAS No- 1146629-83-5.
  • ChemScene. (n.d.). 3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Racemization in (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have tailored this guide specifically for process chemists and drug development professionals working on the asymmetric synthesis of (R)-3-(4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have tailored this guide specifically for process chemists and drug development professionals working on the asymmetric synthesis of (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal. This compound is a critical chiral intermediate in the production of the JAK1/2 inhibitor Ruxolitinib.

A persistent challenge in this synthetic workflow is the erosion of enantiomeric excess (ee) due to rapid racemization. Below, we dissect the thermodynamic and kinetic drivers of this instability and provide field-validated, self-validating protocols to ensure high optical purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for this intermediate?

A: The stereocenter at the C3 ( β ) position is highly susceptible to a retro-aza-Michael reaction [1]. Unlike simple α -stereocenters that racemize via direct enolization, this β -heteroaryl aldehyde undergoes base- or acid-catalyzed deprotonation at the α -carbon (C2). The resulting enolate/enol intermediate expels the 4-bromopyrazole leaving group, generating the achiral α,β -unsaturated aldehyde (3-cyclopentylpropenal). Subsequent non-stereoselective re-addition of the pyrazole yields the racemic mixture. This pathway is thermodynamically driven by the stability of the conjugated enal and the excellent leaving group ability of the pyrazole moiety.

RetroMichael A (R)-Aldehyde (High ee) B C2-Enolate Intermediate A->B Base (-H+) C 3-Cyclopentylpropenal + 4-Bromopyrazole B->C Elimination (Retro-Michael) C->A Re-addition (Re-face) D (S)-Aldehyde (Racemer) C->D Re-addition (Si-face) D->B Base (-H+)

Mechanistic pathway of retro-aza-Michael racemization via C2-enolate intermediate.

Q2: How can I optimize the asymmetric aza-Michael addition to prevent in-situ racemization?

A: The standard approach utilizes a Jørgensen-Hayashi catalyst (), specifically (R)- or (S)-diphenylprolinol TMS ether. This catalyst directs the attack of 4-bromopyrazole to the Re face of the iminium intermediate, typically achieving ~94% ee[2]. To prevent in-situ retro-Michael addition during the forward reaction:

  • Acidic Co-catalysis: Introduce a mild Brønsted acid, such as benzoic acid (10 mol%). The acid serves a dual purpose: it accelerates the hydrolysis of the product-enamine complex (releasing the catalyst and the aldehyde) and buffers the system to suppress the base-catalyzed retro-Michael pathway.

  • Temperature Control: Maintain the reaction strictly between 0 °C and 20 °C. Elevated temperatures exponentially increase the rate of the retro-Michael elimination.

  • Solvent Selection: Toluene is preferred. Highly polar aprotic solvents can stabilize the enolate intermediate, inadvertently promoting racemization.

Q3: What are the best practices for workup and isolation to preserve enantiomeric excess?

A: The most critical failure point occurs during aqueous workup. Never use saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to wash the organic layer. The localized high pH at the biphasic interface rapidly induces retro-Michael elimination. Quench the reaction with a mild phosphate buffer (pH 6.5) or simply wash with brine.

Impact of Workup Conditions on Enantiomeric Purity (Data reflects typical process chemistry outcomes for β -heteroaryl aldehydes)

Workup ConditionStorage Time (Post-Workup)Temp (°C)Initial ee (%)Final ee (%)
Sat. NaHCO₃ wash2 hours2594.078.5
Sat. Na₂CO₃ wash2 hours2594.062.0
Brine wash only24 hours594.093.8
pH 6.5 Phosphate Buffer48 hours-2094.094.0
Q4: Can the aldehyde be stored, or must it be used immediately?

A: Do not store the isolated aldehyde neat. It should ideally be telescoped immediately into the next synthetic step (e.g., oxidation to the carboxylic acid or direct olefination) (). If storage is absolutely unavoidable, hold it as a dilute solution in a non-polar solvent (e.g., toluene) over activated molecular sieves at -20 °C under a strict argon atmosphere.

Experimental Protocol: Optimized Asymmetric Aza-Michael Addition

This self-validating protocol incorporates the mechanistic safeguards discussed above to ensure >94% ee[2]. The inclusion of benzoic acid and a buffered quench acts as an internal system to halt the retro-Michael pathway.

Step-by-Step Methodology:

  • Preparation of Catalyst Complex: In an oven-dried flask under nitrogen, dissolve (R)-(-)- α , α -diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 equiv, 10 mol%) and benzoic acid (0.1 equiv, 10 mol%) in anhydrous toluene (0.5 M relative to the limiting reagent). Stir at room temperature for 15 minutes.

  • Substrate Addition: Add 3-cyclopentylpropenal (1.0 equiv) to the catalyst solution. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Nucleophile Addition: Slowly add 4-bromo-1H-pyrazole (1.1 equiv) in portions over 10 minutes to prevent localized exotherms.

  • Reaction Monitoring: Stir the mixture at 0 °C to 10 °C for 14–18 hours. Monitor completion via HPLC or TLC (eluent: 8:2 Hexanes/EtOAc).

  • Buffered Quench: Once complete, quench the reaction cold by adding an equal volume of pH 6.5 phosphate buffer.

  • Extraction and Washing: Extract the aqueous layer with MTBE or DCM (3x). Wash the combined organic layers with brine (do not use basic solutions), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at < 30 °C.

  • Telescoping: Immediately subject the crude (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal to the subsequent synthetic step.

Workflow Step1 1. Catalyst Preparation (Toluene, PhCOOH) Step2 2. Aza-Michael Reaction (0°C, 14-18h) Step1->Step2 Step3 3. Buffered Quench (pH 6.5) Step2->Step3 Step4 4. Immediate Telescoping (Next Step) Step3->Step4

Optimized workflow for the synthesis and isolation of the chiral aldehyde intermediate.

References

  • Title: Enantioselective Synthesis of Janus Kinase Inhibitor INCB018424 via an Organocatalytic Aza-Michael Reaction Source: Organic Letters URL: [Link]

  • Title: Enantioselective Organocatalytic aza-Michael Reactions of Nitrogen Heterocycles with α,β-Unsaturated Aldehydes Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis Source: Molecules (via National Center for Biotechnology Information) URL: [Link]

Sources

Optimization

troubleshooting degradation of (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal during long-term storage

A Guide to Understanding and Preventing Degradation During Long-Term Storage Welcome to the technical support center for (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal. This guide is designed for researchers, scie...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Preventing Degradation During Long-Term Storage

Welcome to the technical support center for (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the long-term storage of this compound. As a senior application scientist, my goal is to provide you with not only troubleshooting steps but also the underlying chemical principles to empower your experimental choices.

The compound is a chiral aldehyde containing a substituted pyrazole ring. This combination of functional groups presents specific stability challenges that require careful handling and storage to ensure its integrity for research and development activities.

Frequently Asked Questions (FAQs)
Q1: I've observed a decrease in purity of my compound during storage. What are the most likely degradation pathways?

Degradation of (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal typically proceeds via three primary pathways due to its chemical structure: oxidation, racemization, and to a lesser extent, polymerization.

  • Oxidation: The aldehyde functional group is highly susceptible to oxidation, especially in the presence of atmospheric oxygen.[1][2] This is often the most common and rapid degradation pathway, converting the aldehyde to its corresponding, and likely inactive, carboxylic acid: (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid. This process can be accelerated by exposure to light and elevated temperatures.[3][4]

  • Racemization: The chiral center in the molecule is at the carbon atom adjacent to the pyrazole ring and the propanal chain. The hydrogen atom on this carbon (the stereocenter) can be labile under certain conditions. Traces of acid or base can catalyze the formation of an enol or enolate intermediate, which is planar and achiral.[5] Reprotonation of this intermediate can occur from either face, leading to a mixture of both the (R) and (S) enantiomers, a process known as racemization.[6][7] This loss of stereochemical integrity is critical for pharmacologically active compounds where often only one enantiomer is desired.

  • Polymerization/Self-Condensation: Aldehydes can undergo aldol condensation reactions, particularly if exposed to acidic or basic catalysts or elevated temperatures.[8] This would result in the formation of higher molecular weight impurities, which may appear as a complex mixture of new peaks in an HPLC analysis.

Below is a diagram illustrating these potential degradation pathways.

DegradationPathways cluster_main Primary Degradation Pathways Start (R)-Aldehyde (Parent Compound) Oxidation_Product (R)-Carboxylic Acid Start->Oxidation_Product  Oxidation  (O2, Light, Heat) Racemic_Mixture Racemic Mixture ((R)- and (S)-Aldehyde) Start->Racemic_Mixture  Racemization  (Acid/Base Traces) Polymer_Product High MW Impurities (Aldol Products) Start->Polymer_Product  Polymerization  (Acid/Base, Heat)

Caption: Potential degradation routes for the target compound.

Q2: My solid compound has developed a slight yellowish tint over time. What does this indicate?

A change in color, such as the development of a yellow tint, is a common visual indicator of chemical degradation.[3] This is often associated with the formation of minor impurities or oligomers resulting from oxidation or polymerization pathways. While a slight color change may not always correlate to a significant loss in purity, it is a strong signal that the compound's integrity may be compromised. It is crucial to re-analyze the material using analytical techniques like HPLC to quantify the purity and identify any new impurity peaks.

Q3: How can I definitively identify which degradation products are forming in my sample?

A multi-step analytical approach is required to identify and quantify degradation products. A logical workflow is essential for an accurate diagnosis.

TroubleshootingWorkflow cluster_workflow Analytical Troubleshooting Workflow Start Degradation Suspected (e.g., visual change, age) HPLC_Purity Step 1: HPLC-UV/MS (Purity Assessment) Start->HPLC_Purity Chiral_HPLC Step 2: Chiral HPLC (Enantiomeric Purity) HPLC_Purity->Chiral_HPLC If purity is low Conclusion Identify Degradation Pathway & Implement Corrective Actions HPLC_Purity->Conclusion If only known impurities are present NMR_Spec Step 3: NMR Spectroscopy (Structural Elucidation) Chiral_HPLC->NMR_Spec If racemization is detected or unknown peaks present NMR_Spec->Conclusion

Caption: A logical workflow for identifying degradation products.

Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC-UV/MS): This is the primary tool for assessing purity.[9][10] A stability-indicating method should be used to separate the parent compound from its potential degradation products. Mass spectrometry (MS) detection can provide the molecular weights of new peaks, which is invaluable for identification. For instance, the oxidation product will have a mass increase of 16 amu (atomic mass units) compared to the parent aldehyde.

  • Chiral HPLC: To specifically address racemization, a chiral HPLC method is necessary. This technique can separate the (R) and (S) enantiomers. An increase in the area of the (S)-enantiomer peak relative to a reference standard confirms racemization.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If significant degradation has occurred, ¹H and ¹³C NMR can help elucidate the structure of the major degradation products. The disappearance of the characteristic aldehyde proton signal (around 9-10 ppm) and the appearance of a carboxylic acid proton signal (around 10-13 ppm) would strongly suggest oxidation.[12]

Troubleshooting and Prevention Guides
Guide 1: Protocol for Purity Assessment by HPLC

This protocol provides a general framework. The exact conditions must be optimized for your specific HPLC system and column.

Objective: To quantify the purity of (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal and detect degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape).

    • Rationale: A gradient is used to effectively separate compounds with different polarities, such as the relatively nonpolar parent aldehyde and the more polar carboxylic acid degradant.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the pyrazole ring absorbs (e.g., 220 nm). A mass spectrometer can be used in-line for peak identification.

  • Sample Preparation: Accurately weigh and dissolve the compound in acetonitrile to a known concentration (e.g., 1 mg/mL).

  • Analysis:

    • Inject a reference standard of the pure compound to determine its retention time.

    • Inject the aged sample.

    • Compare the chromatograms. Calculate the area percentage of the main peak and any new impurity peaks.

Data Interpretation:

ObservationPotential Cause
Peak with a shorter retention timeLikely the more polar carboxylic acid (oxidation product).
Multiple new peaksCould indicate polymerization or other complex degradation.
Decreased area % of the main peakConfirms degradation of the parent compound.
Guide 2: Recommended Long-Term Storage Conditions

To minimize degradation, stringent control of the storage environment is paramount.[13][14]

ParameterRecommendationRationale
Temperature -20°C or lower Low temperatures significantly slow down the rates of all chemical reactions, including oxidation and polymerization.[4][8]
Atmosphere Inert Gas (Argon or Nitrogen) Displacing oxygen from the container headspace prevents oxidative degradation of the aldehyde group.[3]
Light Amber Glass Vial / Protect from Light UV and visible light can provide the energy to initiate free-radical reactions, leading to oxidation and other degradation pathways.[3][15]
Moisture Store in a Desiccator Moisture can facilitate hydrolysis or act as a catalyst in certain degradation reactions.[3][10]
Container Tightly Sealed Glass Vial Prevents exposure to atmospheric oxygen and moisture. Glass is generally more inert than plastic.[3]

Best Practice Workflow for Handling and Storage:

  • Procurement: Upon receipt, immediately transfer the compound to an appropriately labeled amber glass vial.

  • Aliquoting: If you will be using the compound multiple times, aliquot it into several smaller, single-use vials. This avoids repeated warming/cooling cycles and exposure of the bulk material to the atmosphere.

  • Inerting: Before sealing each vial, flush the headspace with a gentle stream of argon or nitrogen for 15-30 seconds.

  • Sealing: Seal the vial tightly with a PTFE-lined cap. For extra protection, wrap the cap with parafilm.

  • Storage: Place the sealed vials inside a desiccator cabinet located in a -20°C freezer, away from light sources.

By adhering to these protocols, you can significantly extend the shelf-life of (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal and ensure the integrity of your experimental results.

References
  • Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

  • JoVE. (2023, April 30). Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids. [Link]

  • Chemguide. making carboxylic acids. [Link]

  • Chemistry Steps. Aldehydes and Ketones to Carboxylic Acids. [Link]

  • PMC. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. [Link]

  • Pharma.Tips. (2025, December 27). Troubleshooting API Leaching in Sustained Release Tablets During Storage. [Link]

  • PURKH. Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. [Link]

  • Organic Letters. (2024, July 9). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. [Link]

  • MDPI. (2024, October 21). Aldehydes: What We Should Know About Them. [Link]

  • MDPI. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]

  • Journal of the American Chemical Society. (2025, February 6). Visible Light-Promoted Deracemization of α-Amino Aldehyde by Synergistic Chiral Primary Amine and Hypervalent Iodine Catalysis. [Link]

  • PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

  • AzoSensors. Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. [Link]

  • Wikipedia. Racemization. [Link]

  • PMC. (2012, June 28). An Overview of the Chemistry and Biology of Reactive Aldehydes. [Link]

  • MDPI. (2025, October 15). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]

  • YouTube. (2014, March 31). Racemization of Aldehydes and Ketones. [Link]

  • Bentham Science. (2024, February 23). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. [Link]

  • MDPI. (2022, May 12). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

  • Organic Process Research & Development. (2022, January 25). Mechanistic Insights into the Aerobic Oxidation of Aldehydes: Evidence of Multiple Reaction Pathways during the Liquid Phase Oxidation of 2-Ethylhexanal. [Link]

  • Lanxess. (2026, March 7). Glutaraldehyde Storage Stability Guidance. [Link]

  • PMC. Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]

  • Wikipedia. Aldehyde. [Link]

  • RSC Publishing. (2020, September 25). Aldehyde catalysis – from simple aldehydes to artificial enzymes. [Link]

  • Chemistry LibreTexts. (2021, March 5). 19.11: Racemization. [Link]

  • CDC Stacks. New analytical method for determining aldehydes in aqueous samples. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • University of Canterbury. CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. [Link]

  • Journal of the American Chemical Society. (2020, February 11). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. [Link]

  • ResearchGate. Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. [Link]

  • Hopax. (2025, September 2). What is the shelf - life of fine chemicals?. [Link]

  • AHH Chemical. (2023, June 21). (R)-3-(4-broMo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile CAS 1146629-83-5. [Link]

  • PubChem. (3R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. [Link]

  • University of Tennessee, Knoxville. Time-Sensitive Chemicals. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Strategic Guide to Key Intermediates: Comparing (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal and Its Nitrile Precursor

Introduction In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold," a structural motif consistently found in a multitude of clinically successful drugs.[1] Its metabolic st...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold," a structural motif consistently found in a multitude of clinically successful drugs.[1] Its metabolic stability and versatile substitution patterns make it a cornerstone for developing novel therapeutics targeting a wide array of diseases, from cancer to inflammatory conditions.[2][3][4] Within the synthetic pathways that build upon this valuable core, the choice of intermediate is a critical decision point that dictates synthetic flexibility, scalability, and overall efficiency.

This guide provides an in-depth comparison of two closely related, yet functionally distinct, intermediates: the stable (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile and its corresponding reactive aldehyde, (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal . As a key intermediate in the synthesis of the JAK inhibitor Ruxolitinib, the nitrile has established industrial relevance.[5][6] This comparison will delve into their respective physicochemical properties, synthetic accessibility, and, most importantly, their divergent reactivity profiles. We will provide field-proven experimental protocols and data to empower researchers, chemists, and drug development professionals to make strategic decisions, leveraging the unique strengths of each molecule in their synthetic campaigns.

Part 1: Physicochemical Properties and Stability

The fundamental differences in the aldehyde and nitrile functional groups give rise to distinct properties that have significant practical implications for handling, storage, and reaction setup. The nitrile is a robust, stable entity, while the aldehyde is a more reactive species susceptible to oxidation and other transformations.

Property(R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile(R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal
Molecular Formula C₁₁H₁₄BrN₃[7]C₁₁H₁₅BrN₂O
Molecular Weight 268.16 g/mol [8]271.16 g/mol
Physical Form Solid[8]Likely an oil or low-melting solid
Storage Stable at 2-8°C, sealed and dry[8]Requires inert atmosphere, refrigeration; prone to air oxidation
Key Spectroscopic Feature (IR) Strong, sharp C≡N stretch (~2250 cm⁻¹)Strong C=O stretch (~1725 cm⁻¹), Aldehydic C-H (~2720, 2820 cm⁻¹)
Key Spectroscopic Feature (¹H NMR) Methylene protons adjacent to nitrile (~2.7 ppm)Distinctive aldehyde proton (δ 9-10 ppm)

Part 2: Synthetic Accessibility and Interconversion: The DIBAL-H Reduction

The aldehyde is most commonly accessed directly from the nitrile intermediate. This transformation is a cornerstone of synthetic organic chemistry, where the choice of reducing agent and reaction conditions is paramount to prevent over-reduction to the corresponding primary alcohol. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this partial reduction.[9]

The causality for using DIBAL-H lies in its steric bulk and Lewis acidity. At low temperatures (-78 °C), DIBAL-H coordinates to the nitrile nitrogen, delivering a single hydride to the carbon.[10][11] This forms a stable aluminum-imine intermediate.[12] This intermediate is unreactive towards a second hydride addition at low temperature. Only upon aqueous workup does this complex hydrolyze to furnish the desired aldehyde.[12][13] Maintaining the temperature at or below -78 °C is critical to achieving high selectivity for the aldehyde.[13]

Experimental Protocol: DIBAL-H Reduction of Nitrile to Aldehyde
  • Preparation: Under an inert nitrogen atmosphere, dissolve (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile (1.0 eq) in anhydrous toluene (or DCM/THF) to a concentration of 0.2 M in a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and septum.[13]

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add DIBAL-H (1.0 M solution in hexanes, 1.1 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction: Stir the mixture at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile is consumed.

  • Quenching: While maintaining the temperature at -78 °C, slowly add methanol (1.5 eq) dropwise to quench the excess DIBAL-H. The mixture may become gelatinous.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form (this may take several hours).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde should be used immediately or purified quickly via flash column chromatography on silica gel.

Workflow for Aldehyde Synthesis

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Quench & Workup Nitrile (R)-...-propanenitrile Solvent Anhydrous Toluene Inert N2 Atmosphere Temp1 -78 °C Bath DIBAL DIBAL-H (1.1 eq) Dropwise Addition Temp1->DIBAL Maintain Temp. Stir Stir 2h @ -78 °C TLC TLC Monitoring Quench Quench with MeOH @ -78 °C TLC->Quench Reaction Complete Workup Rochelle's Salt Workup Extract Ethyl Acetate Extraction Purify Purification Product (R)-...-propanal Purify->Product

Caption: DIBAL-H reduction workflow.

Part 3: Comparative Reactivity and Synthetic Utility

The true value of these intermediates is revealed in their divergent synthetic potential. The aldehyde is a gateway to carbon-carbon bond formation, while the nitrile is a versatile precursor to multiple functional groups.

The Aldehyde: An Electrophile for C-C Bond Formation

The aldehyde's primary utility lies in its electrophilic carbonyl carbon, making it an ideal substrate for nucleophilic additions. One of the most powerful and widely used transformations is the Wittig reaction, which converts aldehydes into alkenes with high regioselectivity.[14][15] This reaction is invaluable for extending carbon scaffolds, introducing unsaturation, and accessing new chemical space.[16]

The reaction of the aldehyde with a phosphonium ylide (a Wittig reagent) proceeds through a betaine or oxaphosphetane intermediate to yield an alkene and triphenylphosphine oxide.[14] Using a simple, unstabilized ylide like methylenetriphenylphosphorane allows for the clean installation of a terminal double bond.

  • Ylide Generation: Under an inert nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF in a flame-dried flask. Cool the suspension to 0 °C. Add n-butyllithium (1.15 eq, 1.6 M in hexanes) dropwise. The mixture will turn a characteristic deep orange/yellow color. Stir at 0 °C for 30 minutes.

  • Aldehyde Addition: Dissolve the crude (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer to a separatory funnel and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting alkene by flash column chromatography.

G Aldehyde R-CHO (Aldehyde) Oxaphosphetane [2+2] Cycloaddition (Oxaphosphetane Intermediate) Aldehyde->Oxaphosphetane Ylide Ph₃P⁺-C⁻H₂ (Wittig Reagent) Ylide->Oxaphosphetane Alkene R-CH=CH₂ (Alkene Product) Oxaphosphetane->Alkene Decomposition TPO Ph₃P=O (Triphenylphosphine Oxide) Oxaphosphetane->TPO

Caption: The Wittig reaction pathway.

The Nitrile: A Stable and Versatile Precursor

The nitrile group is significantly more stable than the aldehyde, but it can be readily transformed into several other valuable functional groups under specific conditions. This makes the nitrile an excellent strategic intermediate for creating a library of diverse analogues from a common precursor.

  • Hydrolysis to Carboxylic Acid: Treatment with strong aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH) at elevated temperatures will hydrolyze the nitrile to the corresponding carboxylic acid. This acid is a key building block for forming amides, esters, and other derivatives.

  • Full Reduction to Primary Amine: While DIBAL-H provides the aldehyde, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂, Raney Nickel) will reduce the nitrile all the way to the primary amine.[11] This amine is a crucial handle for reductive amination, sulfonamide synthesis, and urea formation.

G cluster_aldehyde Partial Reduction cluster_acid Hydrolysis cluster_amine Full Reduction Nitrile (R)-...-propanenitrile Aldehyde Aldehyde Nitrile->Aldehyde DIBAL-H, -78 °C Acid Carboxylic Acid Nitrile->Acid H₃O⁺ or OH⁻, Δ Amine Primary Amine Nitrile->Amine LiAlH₄ or H₂/cat.

Caption: Synthetic utility of the nitrile.

Part 4: Analytical Characterization Strategy

Confirming the identity and purity of each intermediate is crucial. Their distinct functional groups lead to clear, unambiguous signals in standard analytical techniques.

TechniqueNitrile IntermediateAldehyde Intermediate
FTIR C≡N stretch: ~2250 cm⁻¹ (strong, sharp)C=O stretch: ~1725 cm⁻¹ (strong); Aldehydic C-H: ~2720, 2820 cm⁻¹ (two weak bands)
¹H NMR Absence of signal in δ 9-10 ppm regionAldehyde H: δ 9-10 ppm (singlet or triplet)
¹³C NMR C≡N carbon: δ ~120 ppmC=O carbon: δ ~200 ppm
LC-MS Can be analyzed directly.Can be analyzed directly, but derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC-UV or LC-MS provides enhanced stability and sensitivity for quantification.[17][18][19]

Conclusion and Strategic Recommendations

Both (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile and its corresponding aldehyde are valuable intermediates, but their roles in a drug discovery program are distinct and complementary.

  • The Nitrile Intermediate is the superior choice for a stable, scalable, and versatile precursor . Its robustness allows for easy purification and long-term storage. It serves as a critical branching point, providing access to the aldehyde, carboxylic acid, and primary amine, thereby maximizing the structural diversity that can be generated from a single advanced intermediate.

  • The Aldehyde Intermediate is a reactive linchpin for carbon-carbon bond formation . It should be viewed as a transient species, often best generated and used immediately (in situ). Its primary role is to serve as an electrophilic partner in reactions like the Wittig olefination, aldol condensations, and reductive aminations, enabling rapid scaffold elaboration.

For drug development professionals, the optimal strategy involves synthesizing and stockpiling the stable nitrile. Aliquots of this robust precursor can then be converted to the reactive aldehyde on an as-needed basis for specific downstream applications, ensuring maximum efficiency and minimizing the degradation of the more sensitive aldehyde intermediate. This dual approach leverages the stability of the nitrile and the specific reactivity of the aldehyde, providing a powerful and flexible platform for exploring the chemical space around the medicinally vital pyrazole core.

References

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • Organic Synthesis. DIBAL-H Reduction. [Link]

  • Bandyopadhyay, D., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Organic Chemistry Portal. Nitrile to Aldehyde - Common Conditions. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • Sciforum. (2016). Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction of Aldimines with TMSCN Catalyzed by Tetrabutylammonium phthalimide-N-oxyl. [Link]

  • Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. [Link]

  • Wang, X., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

  • Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Master Organic Chemistry. DIBAL Reduction of Nitriles to Aldehydes. [Link]

  • SciSpace. Preparation method of ruxolitinib intermediate (3R)-3-(4-Br-1H-pyrazole-1-yl)-cyclopentyl propanenitrile. [Link]

  • EPJ Web of Conferences. (2023). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]

  • Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

  • Pop, A., et al. (2022). Wittig and Wittig–Horner Reactions under Sonication Conditions. Applied Sciences. [Link]

  • Dalal Institute. Wittig Reaction. [Link]

  • LookChem. Cas 1146629-83-5,(R)-3-(4-broMo-1H-pyrazol-1-yl). [Link]

  • Le, P. U., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. International Journal of Molecular Sciences. [Link]

  • Organic Chemistry Portal. Wittig Reaction - Common Conditions. [Link]

  • Bide Pharmatech. (R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. [Link]

  • PubChem. (3R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. [Link]

  • JoVE. (2025). Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. [Link]

  • Semantic Scholar. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]

  • ResearchGate. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. [Link]

  • PubChem. (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. [Link]

  • XDiscovery. (R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. [Link]

  • Pharmaffiliates. (R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. [Link]

  • ResearchGate. Alternative synthetic route towards nitriles by using aldehydes.... [Link]

  • Pornrapee, N., et al. (2021). Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. Tetrahedron Letters. [Link]

  • De, S., & Fettinger, J. C. (2016). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Molecules. [Link]

  • Waters. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

  • R Discovery. A Facile Conversion of Aldehydes to Nitriles. [Link]

  • Scirp.org. (2017). Facile Synthesis of Nitriles and Amides from Aldehyde over Heterogeneous Reusable Copper Fluorapatite (CuFAP) Catalyst under Neat Reaction Condition. [Link]

  • ChemRxiv. (2025). Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. [Link]

  • International Journal of ChemTech Research. One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. [Link]

  • Google Patents. WO2016063294A2 - Process for the preparation of (r)-3-(4-(7h-pyrrolo[2,3-d], pyrimidin-4-yl)-1 h-pyrazol-1-yl)
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Sources

Comparative

benchmarking scalable synthesis routes for (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal

Benchmarking Scalable Synthesis Routes for (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal Executive Summary The compound (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal (CAS: 1146629-82-4) is a critical chir...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Scalable Synthesis Routes for (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal

Executive Summary

The compound (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal (CAS: 1146629-82-4) is a critical chiral building block in the synthesis of Ruxolitinib (Jakafi) and other Janus kinase (JAK1/JAK2) inhibitors[1]. Because aldehydes are inherently prone to racemization, aldol condensations, and oxidation, establishing a highly enantioselective and scalable synthetic route is a major challenge for drug development professionals. This guide objectively benchmarks the industry-standard organocatalytic approach against classical resolution and emerging biocatalytic bypass strategies, providing actionable, field-proven protocols for process chemists.

Mechanistic Rationale: The Asymmetric Aza-Michael Paradigm

The most direct route to this intermediate involves the aza-Michael addition of 4-bromopyrazole to (E)-3-cyclopentylacrylaldehyde. However, the β -carbon of the enal is only weakly electrophilic, and 4-bromopyrazole is a poor nucleophile.

To overcome this, modern scalable routes employ Secondary Amine Organocatalysis (specifically, Jørgensen-Hayashi catalysts). As shown in the pathway below, the chiral secondary amine condenses with the enal to form a highly electrophilic iminium ion. The bulky diarylprolinol silyl ether group sterically shields the Si-face of the alkene, forcing the pyrazole nucleophile to attack exclusively from the Re-face, thereby setting the (R)-stereocenter with high fidelity[2].

Pathway A (E)-3-cyclopentylacrylaldehyde D Reactive Iminium Ion (Si-face shielded) A->D Condensation B 4-bromopyrazole B->D Nucleophilic attack (Re-face) C Jørgensen-Hayashi Catalyst + 4-Nitrobenzoic Acid C->D Condensation E Aza-Michael Adduct (Enamine) D->E C-N bond formation E->C Catalyst regeneration F (R)-3-(4-bromo-1H-pyrazol-1-yl) -3-cyclopentylpropanal E->F Hydrolysis

Organocatalytic Aza-Michael mechanism for chiral aldehyde synthesis.

Benchmarking Synthesis Strategies

When scaling this intermediate, process chemists must weigh atom economy against reagent costs. The three primary strategies evaluated in the industry are:

  • Route A: Organocatalytic Asymmetric Aza-Michael Addition (Industry Standard) Utilizes a diarylprolinol silyl ether catalyst and an acid co-catalyst. It provides direct access to the target aldehyde with high enantiomeric excess (ee) and yield, though the catalyst can be cost-prohibitive at multi-ton scales[2].

  • Route B: Racemic Addition + Chiral Resolution Involves a base-catalyzed (e.g., DBU) racemic aza-Michael addition followed by Simulated Moving Bed (SMB) chiral chromatography. While reagents are cheap, the maximum theoretical yield of the desired enantiomer is 50%, leading to a high Environmental Factor (E-factor).

  • Route C: Biocatalytic Bypass (Strategic Alternative) Rather than synthesizing the unstable aldehyde, recent advancements utilize an engineered Imine Reductase (IRED) to perform an asymmetric reduction of 3-cyclopentyl-3-oxopropanenitrile, followed by a Mitsunobu coupling to yield the downstream nitrile directly[3]. This bypasses the aldehyde entirely but requires a fundamental redesign of the upstream supply chain.

Quantitative Performance Matrix
Synthesis StrategyTarget IntermediateOverall Yield (%)Enantiomeric Excess (ee %)ScalabilityKey Limitation
Organocatalytic Aza-Michael Aldehyde80 - 85%84 - 90%High (>100 kg)High catalyst cost
Racemic + SMB Resolution Aldehyde40 - 45%>99% (post-sep)Moderate (<10 kg)50% max theoretical yield
Biocatalytic (IRED) Bypass Nitrile75 - 80%>98%High (>50 kg)Requires custom engineered enzymes

Self-Validating Experimental Protocol: Organocatalytic Route

The following protocol details the optimized, scalable organocatalytic synthesis of (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal. This workflow is designed as a self-validating system, ensuring that intermediate states dictate the progression of the reaction[1].

Reagents:

  • (E)-3-cyclopentylacrylaldehyde (1.0 equiv)

  • 4-bromopyrazole (1.05 equiv)

  • (2R)-2-bis[3,5-bis(trifluoromethyl)phenyl][(triethylsilyl)oxy]methylpyrrolidine (0.05 equiv)

  • 4-Nitrobenzoic acid (0.05 equiv)

  • Anhydrous Chloroform (CHCl₃)

Step-by-Step Methodology & Causality:

  • Catalyst Activation (Priming): In a dry, nitrogen-purged reactor, dissolve the diarylprolinol silyl ether catalyst and 4-nitrobenzoic acid in anhydrous CHCl₃.

    • Causality: The pKa of 4-nitrobenzoic acid is perfectly tuned for this system. It is strong enough to accelerate iminium formation and facilitate the final hydrolysis of the enamine, but weak enough to avoid causing background racemic aza-Michael additions (which occur with stronger acids like dinitrobenzoic acid)[2].

  • Electrophile Addition: Add (E)-3-cyclopentylacrylaldehyde to the reactor and stir for 15 minutes at room temperature.

    • Causality: Pre-forming the iminium ion before introducing the nucleophile prevents unwanted side reactions and ensures that the electrophile is fully activated.

  • Nucleophilic Attack (Temperature Control): Cool the reactor to 0 °C. Slowly add 4-bromopyrazole in portions. Maintain at 0 °C for 2 hours, then allow it to slowly warm to room temperature over 20 hours.

    • Causality: 4-bromopyrazole is a weak nucleophile. Initiating the addition at 0 °C rigidifies the transition state, maximizing the steric shielding of the Si-face by the catalyst's bulky silyl ether group. This temperature gradient is the primary driver for pushing the ee from ~80% to >88%[1].

  • In-Process Control (IPC) & Self-Validation: At 20 hours, pull a 0.5 mL aliquot, quench with water, and analyze via chiral HPLC.

    • Validation Check: The reaction is only considered complete when the residual starting enal is <2% AUC, and the ratio of enamine intermediate to free aldehyde product is <1:99. If enamine persists, add 0.1 volumes of water to the bulk reactor and stir for 1 hour to force hydrolysis before the final quench.

  • Quench and Isolation: Quench the reaction with a 10% aqueous NaHCO₃ solution. Extract the aqueous layer with CH₂Cl₂. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude oil can be purified via silica gel chromatography (0-30% EtOAc/hexane) to yield the pure (R)-aldehyde.

Conclusion

For the direct synthesis of (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal, the organocatalytic aza-Michael addition remains the most robust and scalable choice. By carefully tuning the acid co-catalyst and strictly controlling the transition state temperature, process chemists can achieve high yields and enantioselectivities without the severe atom-economy penalties associated with classical resolution.

References

  • Lin, Q., et al. (2009). "Enantioselective Synthesis of Janus Kinase Inhibitor INCB018424 via an Organocatalytic Aza-Michael Reaction." Organic Letters. URL:[Link]

  • Li, M., et al. (2015). "Processes for preparing JAK inhibitors and related intermediate compounds." US Patent 8993582B2.
  • Huang, A., et al. (2024). "Biocatalytic Synthesis of Ruxolitinib Intermediate via Engineered Imine Reductase." The Journal of Organic Chemistry. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

(R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal proper disposal procedures

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires moving beyond basic safety data sheets (SDS) to implement robust, chemically logical operational protocols. (R)-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires moving beyond basic safety data sheets (SDS) to implement robust, chemically logical operational protocols. (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal is a critical chiral intermediate utilized in the synthesis of Janus kinase (JAK) inhibitors, such as Ruxolitinib and Baricitinib[1].

Because this molecule features a halogenated heterocycle, a lipophilic cyclopentyl ring, and a reactive aldehyde moiety, its disposal cannot be treated as generic organic waste. Improper segregation not only violates environmental regulations but also risks dangerous cross-reactions in waste carboys and exponential increases in disposal costs.

The following guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this intermediate.

Physicochemical Hazard Profile & Causality

To design an effective disposal strategy, we must first deconstruct the molecule's structural hazards. Every safety protocol must be grounded in the chemical reality of the substance.

  • The Brominated Pyrazole: Pyrazole derivatives exhibit documented chronic and acute aquatic toxicity. The presence of a covalently bound bromine atom strictly classifies this compound as a Halogenated Organic [2]. Incinerating halogenated waste requires specialized facilities equipped with scrubbers to prevent the atmospheric release of highly toxic dioxins and furans.

  • The Aldehyde Moiety: Aldehydes are electrophilic and prone to auto-oxidation into carboxylic acids upon prolonged exposure to atmospheric oxygen. In a mixed-waste environment, this can alter the pH of the waste stream or trigger exothermic aldol condensations if inadvertently mixed with strong bases or primary amines.

Table 1: Quantitative Hazard Data and Operational Implications

Hazard ParameterQuantitative Data / CharacteristicOperational Implication
Aquatic Toxicity (Algae) EC50: 70.6 mg/L (72h)[3]Strictly prohibit drain disposal; mandate secondary containment[4].
Aquatic Toxicity (Daphnia) EC50: > 100 mg/L (48h)[3]Must be classified as an environmental hazard during transport.
Halogen Content Contains covalently bound BromineSegregate strictly into Halogenated Organic Waste carboys[2].
Chemical Reactivity Electrophilic aldehydeDo not mix waste with strong oxidizers, bases, or amines.

Waste Segregation Workflow

Under the Resource Conservation and Recovery Act (RCRA), hazardous waste must be tracked from "cradle to grave"[5]. Mixing halogenated waste with non-halogenated waste is a critical operational failure; it contaminates the entire carboy, forcing the waste management contractor to treat the entire volume via expensive halogen protocols[2].

WasteSegregation Start Waste Containing (R)-3-(4-bromo-1H-pyrazol-1-yl)- 3-cyclopentylpropanal IsSolid Physical State? Start->IsSolid SolidWaste Solid Waste (Silica, Filter Paper, Pure Solid) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Reaction Solvents, Extracts) IsSolid->LiquidWaste Liquid SolidContainer HDPE Solid Waste Container (Incineration) SolidWaste->SolidContainer Halogenated Halogenated Organic Carboy (Incineration with Scrubbers) LiquidWaste->Halogenated Must not mix with non-halogenated!

Workflow for the segregation and disposal of halogenated pyrazole intermediate waste.

Step-by-Step Disposal Methodologies

The following protocols ensure that waste generation is self-validating, meaning each step contains a built-in check to confirm the procedure was executed correctly.

Protocol A: Liquid Waste Extraction & Segregation

During the synthesis of JAK inhibitor intermediates, aqueous workups often leave traces of the brominated intermediate in the aqueous phase[1].

  • Phase Separation: Transfer the post-reaction biphasic mixture to a separatory funnel.

  • Organic Extraction: Extract the aqueous phase three times with an organic solvent (e.g., Ethyl Acetate) to ensure all traces of the lipophilic (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal are pulled into the organic layer[1].

  • Validation Check: Spot the final aqueous layer on a TLC plate and check under UV light (254 nm) to confirm the absence of the pyrazole intermediate.

  • Aqueous Disposal: Once validated as free of the brominated organic, adjust the aqueous phase to a neutral pH (between 6 and 8). Dispose of it in the designated Aqueous Waste container[6].

  • Organic Disposal: Combine all organic extracts. Pour them exclusively into a carboy explicitly labeled "Hazardous Waste - Halogenated Organics" [5]. Causality: Even if the extraction solvent (Ethyl Acetate) is non-halogenated, the solute contains bromine, legally classifying the entire mixture as halogenated waste[2].

Protocol B: Solid Waste Handling (Chromatography Silica & Consumables)

Silica gel used for the purification of this aldehyde will retain highly toxic brominated residues.

  • Solvent Evaporation: Allow residual volatile solvents on the silica to evaporate inside a certified fume hood until dry[6]. Causality: This prevents the buildup of explosive vapors inside the sealed solid waste drum.

  • Containment: Transfer the dry, contaminated silica and any associated filter papers into a puncture-proof, High-Density Polyethylene (HDPE) solid waste container.

  • Labeling: Affix a hazardous waste sticker immediately. The label must explicitly state: "Solid Toxic Waste: Contains Halogenated Pyrazole Derivatives"[5].

Emergency Spill Response & Decontamination

In the event of a localized spill, immediate containment is required to prevent the substance from entering municipal drains, due to its severe aquatic toxicity[4].

  • Isolation: Evacuate non-essential personnel from the immediate area and ensure continuous fume hood ventilation[3].

  • Containment (Liquid Spill): If the intermediate is dissolved in a solvent, surround the spill with an inert, non-combustible absorbent material such as diatomaceous earth or vermiculite. Do not use sawdust, as the reactive aldehyde could potentially interact with organic particulates.

  • Containment (Solid Spill): If the pure intermediate spills as a solid, lightly mist the solid with water or a minimal amount of isopropanol to suppress dust generation before sweeping[3]. Inhalation of brominated pyrazole dust can cause severe respiratory irritation and systemic toxicity[7].

  • Collection: Use a non-sparking plastic scoop to collect the absorbed material and place it into a temporary HDPE waste bag.

  • Decontamination: Wash the affected benchtop or floor with a mixture of soap and water. Collect all soapy wash water using absorbent pads, and dispose of these pads in the solid halogenated waste container[4].

References

  • Synthesis method of ruxolitinib intermediate - Eureka by PatSnap.
  • Pyrazole SDS, 288-13-1 Safety Data Sheets - ECHEMI.
  • Chemical Safety | Science Resource Support Services - Bates College.
  • SAFETY DATA SHEET - MilliporeSigma.
  • Hazardous Waste Guide - UTIA Safety Office.
  • Pyrazole - AK Scientific, Inc.
  • Hazardous Waste Management Program - Eastern Washington University.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal
Reactant of Route 2
(R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal
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